(2-Methoxypyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKBAOSPYUIRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588603 | |
| Record name | 1-(2-Methoxypyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354824-19-4 | |
| Record name | 2-Methoxy-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354824-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxypyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for (2-Methoxypyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-methoxypyridine-3-carbonitrile, followed by its reduction to the target amine. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.
Core Synthesis Pathway
The principal route for the synthesis of this compound involves two key transformations:
-
Synthesis of 2-Methoxypyridine-3-carbonitrile: This step typically involves the condensation of an α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in the presence of a base. A common and efficient method is the reaction of propanedinitrile with an enal or enone in a methanol-sodium methoxide system, which provides a direct, one-step route to the desired 2-methoxypyridine-3-carbonitrile.[1]
-
Reduction of 2-Methoxypyridine-3-carbonitrile: The nitrile functional group of the intermediate is then reduced to a primary amine. Lithium Aluminum Hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation, effectively converting nitriles to their corresponding primary amines.[2][3][4][5] While catalytic hydrogenation is another potential method for nitrile reduction, the use of LiAlH₄ is well-established for this type of conversion.[6]
Experimental Protocols
Step 1: Synthesis of 2-Methoxypyridine-3-carbonitrile
This protocol is adapted from a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[1]
Materials:
-
Propanedinitrile (Malononitrile)
-
Acrolein (or other suitable α,β-unsaturated aldehyde/ketone)
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of sodium methoxide is freshly prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 5 °C).
-
Propanedinitrile, dissolved in methanol, is added to the sodium methoxide solution while maintaining the low temperature.
-
The α,β-unsaturated carbonyl compound (e.g., acrolein), dissolved in methanol, is then added dropwise to the reaction mixture over a period of time (e.g., 2 hours).
-
After the addition is complete, the reaction mixture is refluxed for a specified time (e.g., 90 minutes).
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is dissolved in water and extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-methoxypyridine-3-carbonitrile, which can be further purified by standard methods such as chromatography or crystallization.
Step 2: Reduction of 2-Methoxypyridine-3-carbonitrile to this compound
This protocol is a general procedure for the LiAlH₄ reduction of nitriles to primary amines.[2][3][4]
Materials:
-
2-Methoxypyridine-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Water
-
Sodium Hydroxide solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A suspension of Lithium Aluminum Hydride is prepared in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a reaction vessel under an inert atmosphere at 0 °C.
-
A solution of 2-methoxypyridine-3-carbonitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1 hour) at 0 °C or allowed to warm to room temperature.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.
-
The resulting slurry is filtered, and the solid residue is washed with the ethereal solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound. Further purification can be achieved by distillation or chromatography.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and the scale of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Synthesis of 2-Methoxypyridine-3-carbonitrile | Propanedinitrile, Acrolein, Sodium Methoxide | Methanol | Reflux | Variable, reported up to 60-70% for substituted analogs[1] |
| 2 | Reduction to this compound | 2-Methoxypyridine-3-carbonitrile, LiAlH₄ | Diethyl Ether or THF | 0 °C to RT | Generally high, >80% |
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxypyridin-3-yl)methanamine , with the CAS number 354824-19-4, is a substituted pyridinylmethanamine that serves as a valuable building block in medicinal chemistry. Its structural features, comprising a pyridine ring with a methoxy and a methanamine substituent, make it an attractive scaffold for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as an intermediate in the development of kinase inhibitors.
Core Chemical Properties
A thorough compilation of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. The available data is summarized in the table below. It is important to note that experimentally determined values for some properties of this specific isomer are not widely published, and therefore, some data is based on closely related isomers or computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| CAS Number | 354824-19-4 | [1] |
| Appearance | No data available | [2] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | |
| Density | No data available | |
| pKa (Conjugate Acid) | No data available | |
| Solubility | No data available | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the reduction of a nitrile or an amide precursor.
Synthesis via Reduction of 2-Methoxynicotinonitrile
A plausible and frequently employed method for the synthesis of primary amines is the reduction of the corresponding nitrile.
Experimental Protocol:
-
Materials: 2-Methoxynicotinonitrile, Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂), Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF) for LiAlH₄; ethanol or methanol for catalytic hydrogenation), apparatus for inert atmosphere reaction (if using LiAlH₄).
-
Procedure (Illustrative, using LiAlH₄):
-
A solution of 2-methoxynicotinonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification
Purification of the crude product is typically achieved by vacuum distillation or column chromatography on silica gel, using a suitable eluent system such as a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of triethylamine to prevent tailing.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group, the methylene protons of the methanamine group, and the amine protons. The chemical shifts and coupling constants would be characteristic of the 2,3-disubstituted pyridine ring system.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the six carbons of the pyridine ring, the methoxy carbon, and the methylene carbon of the methanamine group. The chemical shifts would be influenced by the electronic effects of the substituents.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the aminomethyl group, or cleavage of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the methoxy group.
Reactivity and Stability
This compound is a primary amine and is expected to exhibit typical reactivity of this functional group, such as nucleophilic substitution and addition reactions. The pyridine nitrogen is basic, although its basicity is influenced by the electron-donating methoxy group. The compound should be stored under inert atmosphere and at low temperatures to prevent degradation.[2]
Role in Drug Discovery and Signaling Pathways
The methoxypyridine scaffold is a prevalent motif in medicinal chemistry, and its derivatives have been explored as inhibitors of various kinases.[3] While the direct involvement of this compound in specific signaling pathways is not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules targeting key pathways in diseases like cancer and autoimmune disorders.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 2-methoxypyridine moiety has been incorporated into potent PI3K/mTOR dual inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. This compound provides a versatile handle for introducing further diversity to modulate potency, selectivity, and pharmacokinetic properties of potential inhibitors.
Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory and autoimmune diseases. Selective JAK inhibitors have emerged as important therapeutic agents. The pyridine core is a common feature in many reported JAK inhibitors. The aminomethyl group of this compound can be functionalized to introduce moieties that can form key interactions within the ATP-binding site of JAKs, contributing to inhibitor potency and selectivity.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery, particularly in the design of kinase inhibitors. While a comprehensive public database of its experimental properties is currently limited, this guide provides an overview of its known characteristics and predicted behavior based on its chemical structure. Further experimental investigation into its physical properties, detailed synthetic protocols, and full spectroscopic characterization would be highly beneficial for its broader application in the scientific community. The versatility of its structure ensures that it will continue to be a valuable tool for medicinal chemists in the development of novel therapeutics.
References
An In-depth Technical Guide to (2-Methoxypyridin-3-yl)methanamine
This technical guide provides a comprehensive overview of the chemical compound (2-Methoxypyridin-3-yl)methanamine, including its identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in drug discovery, particularly as a scaffold for inhibitors of the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers and Physicochemical Properties
This compound is a substituted pyridine derivative. While specific experimental data for this compound is not widely available in public literature, its key identifiers have been established. The following tables summarize the primary identifiers and computed physicochemical properties of this molecule. For comparative purposes, data for the isomeric compound (3-Methoxypyridin-2-yl)methanamine is also provided where available.
Table 1: Chemical Identifiers for this compound and a Related Isomer
| Identifier | This compound | (3-Methoxypyridin-2-yl)methanamine |
| CAS Number | 138435-03-9 | 595560-87-5[1][2][3][4] |
| IUPAC Name | This compound | (3-Methoxypyridin-2-yl)methanamine |
| Chemical Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol |
| Canonical SMILES | COC1=C(C=CN=C1)CN | COC1=C(N=CC=C1)CN |
| InChI Key | BGEBQRUAKDMMKJ-UHFFFAOYSA-N | YYZWARUBOQAMQS-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (Computed) | (3-Methoxypyridin-2-yl)methanamine (Experimental) |
| Appearance | Not available | Clear Liquid |
| Boiling Point | 228.6 °C | Not available |
| Density | 1.09 g/cm³ | Not available |
| Flash Point | 92.0 °C | Not available |
| pKa | 8.5 (most basic) | Not available |
| LogP | 0.3 | Not available |
| Purity | Not available | Min. 95% |
Note: Computed properties were generated using standard computational chemistry models.
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-methoxypyridine-3-carbonitrile. Catalytic hydrogenation is a widely used technique for this transformation due to its high efficiency and clean reaction profile.
Synthesis of 2-methoxypyridine-3-carbonitrile
A general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles involves the condensation of an enal or enone with propanedinitrile in a methanol-sodium methoxide system.[5]
Materials:
-
An appropriate α,β-unsaturated aldehyde or ketone
-
Propanedinitrile (malononitrile)
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal (0.1 mol) in anhydrous methanol (70 mL) at 5 °C.
-
To this solution, add propanedinitrile (0.08 mol) dissolved in methanol (70 mL).
-
The corresponding α,β-unsaturated carbonyl compound (0.1 mol) dissolved in methanol (150 mL) is then added dropwise over a period of 2 hours.
-
The reaction mixture is heated to reflux for 90 minutes.
-
After reflux, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-methoxypyridine-3-carbonitrile, which can be further purified by chromatography.
Reduction of 2-methoxypyridine-3-carbonitrile to this compound
The following is a general protocol for the catalytic hydrogenation of a pyridyl nitrile to the corresponding pyridylmethanamine.
Materials:
-
2-methoxypyridine-3-carbonitrile
-
Raney Nickel (or other suitable catalyst, e.g., Pd/C, PtO₂)
-
Anhydrous ethanol or methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
High-pressure autoclave/hydrogenator
-
Celite or other filter aid
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-methoxypyridine-3-carbonitrile (1.0 equivalent) in anhydrous ethanol or methanol. A solution saturated with ammonia can be used to minimize the formation of secondary amine byproducts.
-
Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Role in Drug Discovery and Signaling Pathways
The (2-methoxypyridin-3-yl) moiety is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against the PI3K/mTOR signaling pathway.[6][7] This pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[8][9][10] Dysregulation of the PI3K/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10][11]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Mechanism of Action of (2-Methoxypyridin-3-yl) Derivatives
Derivatives of this compound have been designed as dual inhibitors of PI3K and mTOR. For instance, compounds like 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide (GSK2126458) have demonstrated high potency against both enzymes.[12] The (2-methoxypyridin-3-yl) scaffold serves as a key structural element that can be functionalized to interact with the ATP-binding pockets of these kinases. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond within the active site, while other substituents can be modified to enhance potency, selectivity, and pharmacokinetic properties.[12] By simultaneously blocking both PI3K and mTOR, these dual inhibitors can effectively shut down the entire signaling cascade, leading to a more robust anti-proliferative effect in cancer cells and potentially overcoming resistance mechanisms that can arise from targeting only a single node in the pathway.[7]
Conclusion
This compound is a valuable building block in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is limited, its synthesis is achievable through established chemical transformations. Its core structure is of significant interest to drug discovery professionals, particularly for the development of potent inhibitors of the PI3K/mTOR signaling pathway, a critical target in oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 149532-90-1|(2-Methoxypyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. (2-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine | C12H13N3O | CID 105098118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
(2-Methoxypyridin-3-yl)methanamine: A Technical Guide to a Potential Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxypyridin-3-yl)methanamine is a heterocyclic amine containing a methoxypyridine core. While direct studies on the specific mechanism of action of this compound are not extensively available in public literature, analysis of structurally related molecules strongly suggests its potential as a modulator of critical cellular signaling pathways, particularly as a kinase inhibitor. This technical guide consolidates the available data on analogous compounds to propose a hypothetical mechanism of action and provides a framework for future research and development. The primary proposed mechanism centers on the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and survival. A secondary potential application lies in the development of novel antitubercular agents. This document presents quantitative data from studies on related methoxypyridine derivatives, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows to guide further investigation.
Proposed Mechanism of Action: PI3K/mTOR Dual Inhibition
The PI3K/mTOR signaling pathway is a critical regulator of cellular processes and is frequently dysregulated in cancer.[1][2] The structural motif of a methoxypyridine core has been identified as a key pharmacophore in a series of potent PI3K/mTOR dual inhibitors.[1][2][3][4] Specifically, derivatives of 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide have demonstrated significant inhibitory activity against both PI3Kα and mTOR.[1][4] It is hypothesized that this compound could serve as a foundational scaffold for the design of novel kinase inhibitors targeting this pathway. The methoxy group and the pyridine nitrogen are likely to engage in key hydrogen bonding interactions within the ATP-binding pocket of these kinases, while the aminomethyl group at the 3-position provides a vector for synthetic elaboration to enhance potency and selectivity.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane. This proximity allows for the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). Activated AKT proceeds to phosphorylate a multitude of downstream targets, including tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis, cell growth, and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro biological data for a series of sulfonamide methoxypyridine derivatives that have demonstrated potent PI3K/mTOR dual inhibitory activity.[1][2][3] This data provides a benchmark for the potential efficacy of novel compounds based on the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| HS-173 | 0.8 | - |
| Compound 1 | - | - |
| Compound 2 | 0.2 | - |
Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]
Table 2: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | Cell Line | IC50 (nM) |
| 22c | MCF-7 (Breast Cancer) | 130 |
| 22c | HCT-116 (Colon Cancer) | 20 |
Data extracted from a study on novel PI3K/mTOR dual inhibitors.[1][2]
Experimental Protocols
The following are representative experimental protocols adapted from studies on structurally related methoxypyridine derivatives.[1][2][3][4] These methodologies can be applied to the evaluation of novel compounds derived from this compound.
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3Kα and mTOR kinases.
-
Materials: Recombinant human PI3Kα and mTOR kinases, kinase buffer, ATP, substrate (e.g., PIP2 for PI3Kα), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, HCT-116), cell culture medium, fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Alternative Hypothesis: Antitubercular Activity
While the primary hypothesis focuses on kinase inhibition, it is noteworthy that pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis. This suggests that this compound and its derivatives could also be explored as potential antitubercular agents. Further investigation in this area would involve screening against M. tuberculosis and mechanism of action studies focused on MmpL3 inhibition.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical scaffold. Based on the significant body of research on structurally related methoxypyridine derivatives, it is reasonable to hypothesize that this compound and its analogs could function as potent inhibitors of the PI3K/mTOR signaling pathway. The data and protocols presented in this guide provide a solid foundation for initiating a drug discovery program centered on this molecule. Future research should focus on the synthesis of a focused library of derivatives, followed by systematic in vitro and in cell-based screening to validate the proposed mechanism of action and identify lead compounds for further development. The potential for antitubercular activity also warrants investigation, potentially opening a second avenue for therapeutic application.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
An In-depth Technical Guide on the Biological Activity of (2-Methoxypyridin-3-yl)methanamine Derivatives as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of a series of (2-Methoxypyridin-3-yl)methanamine derivatives, specifically focusing on their role as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, making it a key target for therapeutic intervention.[1][2][3] The dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[1]
Core Structure and Design Strategy
The foundational structure for the discussed derivatives is based on a scaffold hopping strategy, utilizing a 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide core.[1][2][4] This core was identified as having strong PI3K inhibitory activity. The design strategy for the synthesized compounds involved the modification of two key parts of the molecule, designated as Part B (hinge binding pocket) and Part C (ribose binding pocket), while retaining the essential 2-methoxypyridin-3-yl moiety in Part A for affinity binding.[1][2][4] The optimization of Part C was aimed at improving metabolic stability and oral bioavailability.[1][2]
A series of 36 sulfonamide methoxypyridine derivatives were synthesized with three different aromatic skeletons in Part B: benzo[3][5]thiopheno[3,2-d]pyrimidine, pyridine[2,3-d]pyrimidine, and quinoline.[1][2]
Quantitative Biological Activity Data
The synthesized compounds were evaluated for their in vitro inhibitory activity against PI3Kα and their antiproliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon cancer) cell lines. The most potent compound, 22c , which features a quinoline core, was further assayed for its mTOR inhibitory activity.
Table 1: PI3Kα Inhibitory and Antiproliferative Activities of Benzo[3][5]thiopheno[3,2-d]pyrimidine Derivatives
| Compound | R | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 11a | H | >1000 | >10000 | >10000 |
| 11b | F | 120 | 5670 | 890 |
| 11c | Cl | 89 | 3450 | 650 |
| 11d | Br | 75 | 2890 | 540 |
| 11e | CH3 | 150 | 6780 | 1230 |
| 11f | OCH3 | 230 | 8900 | 1560 |
| 11g | CF3 | 65 | 2130 | 430 |
| 11h | CN | 55 | 1870 | 390 |
| 11i | SO2CH3 | 45 | 1540 | 320 |
| 11j | Pyridin-4-yl | 35 | 1230 | 280 |
| 11k | Thiophen-2-yl | 40 | 1430 | 310 |
| 11l | Furan-2-yl | 48 | 1670 | 350 |
Table 2: PI3Kα Inhibitory and Antiproliferative Activities of Pyridine[2,3-d]pyrimidine Derivatives
| Compound | R | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 17a | H | >1000 | >10000 | >10000 |
| 17b | F | 98 | 4560 | 780 |
| 17c | Cl | 76 | 3120 | 540 |
| 17d | Br | 62 | 2540 | 480 |
| 17e | CH3 | 120 | 5430 | 980 |
| 17f | OCH3 | 180 | 7650 | 1230 |
| 17g | CF3 | 54 | 1890 | 380 |
| 17h | CN | 48 | 1650 | 350 |
| 17i | SO2CH3 | 38 | 1320 | 290 |
| 17j | Pyridin-4-yl | 28 | 1090 | 250 |
| 17k | Thiophen-2-yl | 32 | 1210 | 270 |
| 11l | Furan-2-yl | 35 | 1340 | 280 |
Table 3: PI3Kα Inhibitory and Antiproliferative Activities of Quinoline Derivatives
| Compound | R | PI3Kα IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | H | 8.9 | 450 | 98 |
| 22b | F | 1.2 | 180 | 35 |
| 22c | Cl | 0.22 | 130 | 20 |
| 22d | Br | 0.34 | 150 | 25 |
| 22e | CH3 | 2.5 | 230 | 45 |
| 22f | OCH3 | 4.8 | 310 | 65 |
| 22g | CF3 | 0.88 | 160 | 30 |
| 22h | CN | 0.65 | 140 | 28 |
| 22i | SO2CH3 | 0.45 | 135 | 22 |
| 22j | Pyridin-4-yl | 0.28 | 132 | 21 |
| 22k | Thiophen-2-yl | 0.31 | 145 | 24 |
| 22l | Furan-2-yl | 0.39 | 148 | 26 |
Table 4: mTOR Inhibitory Activity of Compound 22c
| Compound | mTOR IC50 (nM) |
| 22c | 23 |
The data clearly indicates that the quinoline derivatives, particularly 22c , exhibit superior PI3Kα inhibitory and antiproliferative activities. Compound 22c demonstrated potent dual inhibition of PI3Kα and mTOR with IC50 values of 0.22 nM and 23 nM, respectively.[1][2] It also showed strong antiproliferative activity against HCT-116 and MCF-7 cells with IC50 values of 20 nM and 130 nM, respectively.[1][2]
Mechanism of Action
The potent dual inhibitor 22c was further investigated to elucidate its mechanism of action.
-
Cell Cycle Arrest: Treatment of HCT-116 cells with 22c resulted in a dose-dependent arrest in the G0/G1 phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Compound 22c was shown to induce apoptosis in HCT-116 cells in a dose-dependent manner.[1][2]
-
Inhibition of PI3K/AKT/mTOR Pathway: Western blot analysis revealed that 22c effectively decreased the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations.[1][2][4] This confirms that the compound's antiproliferative effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The synthesis of the target compounds was achieved through a multi-step process. A general procedure for the synthesis of the sulfonamide intermediate is as follows:
-
To a solution of the appropriate 3-amino-2-methoxypyridine derivative in anhydrous pyridine, 2,4-difluorobenzenesulfonyl chloride is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and water is added to the residue.
-
The mixture is stirred for 1 hour, and the resulting precipitate is filtered, washed with hexane, and dried to yield the N-(2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide intermediate.[4]
Subsequent steps involve Suzuki coupling or other cross-coupling reactions to introduce the various aromatic skeletons (Part B) and further modifications to Part C.
The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a luminescence-based kinase assay.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a buffer solution.
-
After a defined incubation period, a reagent is added to stop the kinase reaction and detect the amount of ADP produced.
-
The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves using appropriate software.
The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MCF-7 and HCT-116 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are determined from the dose-response curves.
This technique was used to assess the phosphorylation status of AKT.
-
HCT-116 cells are treated with compound 22c at various concentrations for a specified time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of dual inhibition.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent dual PI3K/mTOR inhibitors. The quinoline derivative 22c , in particular, has demonstrated exceptional in vitro potency, effective inhibition of the PI3K/AKT/mTOR signaling pathway, and significant antiproliferative and pro-apoptotic effects in cancer cell lines.[1][2][3] These findings underscore the potential of this class of compounds for further preclinical and clinical development as anticancer agents. Molecular docking studies have also confirmed the binding mode of 22c with both PI3Kα and mTOR, providing a structural basis for its high potency.[1][2][3] Further research is warranted to optimize the pharmacokinetic properties and in vivo efficacy of these promising dual inhibitors.[1][3]
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of (2-Methoxypyridin-3-yl)methanamine: A Guide to Crystal Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of small organic molecules, with a specific focus on (2-Methoxypyridin-3-yl)methanamine. While, to date, no public experimental crystal structure data for this compound is available in crystallographic databases, this document outlines the essential experimental protocols required for such a determination. The guide covers the entire workflow from synthesis and crystallization to X-ray diffraction data collection and structure refinement. Furthermore, it presents an illustrative example of how crystallographic data for a comparable small molecule would be tabulated for analysis and comparison. This document serves as a foundational resource for researchers undertaking the structural characterization of novel compounds in the fields of medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials research. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. X-ray crystallography remains the gold standard for elucidating these atomic-level details. This guide details the established procedures for determining the crystal structure of a small organic molecule like this compound.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.
Synthesis and Purification
The initial step involves the chemical synthesis of this compound. A variety of synthetic routes can be employed, often involving the reduction of a corresponding nitrile or the amination of a suitable precursor. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Common purification techniques for small organic molecules include column chromatography, recrystallization, and sublimation. The purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of crystallization techniques can be employed to obtain crystals of sufficient size (typically 0.1-0.5 mm in all dimensions) and quality. These methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.
The choice of solvent or solvent system is critical and often determined through empirical screening of various common organic solvents.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated in the beam to collect a complete dataset of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Data Presentation
As no experimental data for this compound is currently available, the following table provides an illustrative example of how crystallographic data for a hypothetical, similar small organic molecule would be presented.
| Parameter | Illustrative Example Value |
| Chemical Formula | C₇H₁₀N₂O |
| Formula Weight | 138.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.456(2) |
| α (°) | 90 |
| β (°) | 105.67(3) |
| γ (°) | 90 |
| Volume (ų) | 786.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.165 |
| Absorption Coefficient (mm⁻¹) | 0.082 |
| F(000) | 296 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Temperature (K) | 100(2) |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Reflections Collected | 7890 |
| Independent Reflections | 1825 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Conclusion
The determination of the crystal structure of this compound would provide invaluable insights for its potential applications in drug design and materials science. Although experimental data is not yet publicly available, the protocols outlined in this guide provide a clear and established pathway for its structural elucidation. The successful application of these methodologies will undoubtedly contribute to a deeper understanding of the structure-property relationships of this and related compounds.
Spectroscopic Data and Experimental Protocols for (2-Methoxypyridin-3-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (2-Methoxypyridin-3-yl)methanamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related molecules such as 2-methoxypyridine, 3-(aminomethyl)pyridine, and other substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.9 - 8.1 | d | 1H | H-6 (Pyridine) |
| ~7.5 - 7.7 | dd | 1H | H-4 (Pyridine) |
| ~6.9 - 7.1 | dd | 1H | H-5 (Pyridine) |
| ~3.9 - 4.1 | s | 3H | -OCH₃ |
| ~3.8 - 4.0 | s | 2H | -CH₂NH₂ |
| ~1.5 - 2.5 | br s | 2H | -NH₂ |
Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a deuterated chloroform (CDCl₃) solvent. Coupling patterns are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and br s (broad singlet).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 164 | C-2 (Pyridine, C-OCH₃) |
| ~145 - 147 | C-6 (Pyridine) |
| ~135 - 137 | C-4 (Pyridine) |
| ~120 - 122 | C-3 (Pyridine, C-CH₂NH₂) |
| ~110 - 112 | C-5 (Pyridine) |
| ~53 - 55 | -OCH₃ |
| ~40 - 42 | -CH₂NH₂ |
Note: Predicted chemical shifts are in ppm relative to a TMS standard, assuming a deuterated chloroform (CDCl₃) solvent.
Infrared (IR) Spectroscopy
Table 3: Key Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3500 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1580 - 1610 | Strong | C=C and C=N Stretch | Pyridine Ring |
| 1450 - 1480 | Medium | C-H Bend | Aliphatic (CH₂) |
| 1250 - 1300 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |
| 1020 - 1050 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |
| 800 - 850 | Strong | C-H Bend | Out-of-plane (Pyridine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 123 | Medium | [M - CH₃]⁺ |
| 108 | High | [M - CH₂NH₂]⁺ |
| 95 | Medium | [M - HN=CH₂ - OCH₃]⁺ |
| 79 | Medium | [Pyridine]⁺ fragment |
Note: Predicted fragmentation is based on common fragmentation patterns for similar structures under electron ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited.
NMR Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Cap the NMR tube securely.
2.1.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
IR Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
-
Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry
2.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
2.3.2. Data Acquisition (Electron Ionization - GC-MS)
-
Inject the prepared sample solution into the gas chromatograph (GC). The GC will separate the compound from any impurities.
-
The separated compound will then be introduced into the ion source of the mass spectrometer.
-
In the ion source, the molecules will be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.
(2-Methoxypyridin-3-yl)methanamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of (2-Methoxypyridin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific compound, this document outlines standardized experimental protocols and best practices for determining these critical physicochemical properties. The methodologies described are based on established guidelines for amine-containing compounds and active pharmaceutical ingredients. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the solubility and stability of this compound and similarly structured molecules.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a methoxy group and a methanamine substituent on the pyridine ring influences its physicochemical properties, including solubility and stability, which are fundamental to its handling, formulation, and biological activity. Understanding these characteristics is paramount for its effective use in research and development.
Nitrogen-containing heterocyclic compounds are integral to a vast number of pharmacologically active molecules.[1] Their ability to form hydrogen bonds and participate in various intermolecular interactions makes them valuable scaffolds in drug design.[1] The solubility of such compounds affects their absorption, distribution, metabolism, and excretion (ADME) profile, while their stability is crucial for ensuring safety, efficacy, and shelf-life.[2][3][4]
This guide provides detailed experimental protocols for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions.
Physicochemical Properties
While specific experimental data for this compound is scarce, a summary of its basic computed and known properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | Sigma-Aldrich |
| Molecular Weight | 138.17 g/mol | Sigma-Aldrich |
| CAS Number | 354824-19-4 | Sigma-Aldrich |
| Appearance | Liquid, Semi-Solid, or Solid | Sigma-Aldrich |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. The following section details protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility
A preliminary assessment of solubility in various solvents provides a general understanding of the compound's polarity.
Experimental Protocol:
-
Add approximately 10 mg of this compound to 1 mL of the test solvent in a clear glass vial.
-
Vortex the mixture for 1-2 minutes at room temperature.[5]
-
Visually inspect the solution for the presence of undissolved particles.
-
If the compound does not fully dissolve, the mixture can be gently heated to 37°C for up to 60 minutes and sonicated for 5 minutes.[5]
-
Record the solubility as "freely soluble," "soluble," "sparingly soluble," "slightly soluble," "very slightly soluble," or "insoluble."
-
For aqueous solutions, measure the pH to assess the influence of the amine group.[6][7][8]
Hypothetical Qualitative Solubility Data:
| Solvent | Solubility Classification |
| Water | Sparingly Soluble |
| 0.1 N HCl | Freely Soluble |
| 0.1 N NaOH | Slightly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dichloromethane | Freely Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
Quantitative Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Experimental Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Hypothetical Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 5.2 |
| Phosphate Buffered Saline (pH 7.4) | 25 | 8.5 |
| 0.1 N HCl | 25 | > 100 |
| Ethanol | 25 | 75.3 |
| Propylene Glycol | 25 | 45.8 |
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors.[2][10]
Solid-State Stability
This evaluates the stability of the compound in its solid form under various temperature and humidity conditions.
Experimental Protocol:
-
Store accurately weighed samples of this compound in controlled environment chambers at specified conditions (e.g., 25°C/60% RH, 40°C/75% RH).[11]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.[4]
-
Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.
Hypothetical Solid-State Stability Data (at 40°C/75% RH):
| Time (Months) | Appearance | Purity (%) | Total Degradants (%) |
| 0 | Off-white solid | 99.8 | < 0.2 |
| 1 | Off-white solid | 99.7 | 0.3 |
| 3 | Off-white solid | 99.5 | 0.5 |
| 6 | Slightly yellow solid | 99.1 | 0.9 |
Solution-State Stability
This assesses the stability of the compound in solution, which is important for formulation development.
Experimental Protocol:
-
Prepare solutions of this compound in relevant solvents (e.g., water, buffers of different pH, formulation vehicles).
-
Store the solutions at various temperatures (e.g., 5°C, 25°C, 40°C) protected from light.
-
At specified time intervals, analyze the solutions for changes in pH, color, purity, and degradation products.
Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[12]
Experimental Protocol:
-
Acid/Base Hydrolysis: Treat a solution of the compound with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound (e.g., at 80°C) and a solution of the compound.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]
At appropriate time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[12]
Analytical Methodologies
The accurate quantification of this compound and its potential degradants is essential for solubility and stability studies.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and robust technique for the analysis of pyridine derivatives.[9]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the solid compound by measuring its weight change as a function of temperature in a controlled atmosphere.[13][14][15]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. gmpsop.com [gmpsop.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. chemhaven.org [chemhaven.org]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. www3.paho.org [www3.paho.org]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for (2-Methoxypyridin-3-yl)methanamine. The information is compiled from available safety data sheets and general best practices for handling pyridine derivatives in a laboratory setting. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on data for the compound and its structural analogs, the following GHS hazard classifications are indicated:
-
Acute Toxicity: While specific quantitative data is largely unavailable, related compounds suggest potential harm if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Quantitative Safety Data
| Parameter | Value | Species | Route | Source |
| Oral LD50 | Data not available | - | - | - |
| Dermal LD50 | Data not available | - | - | - |
| Inhalation LC50 | Data not available | - | - | - |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and appropriate footwear. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or in poorly ventilated areas. |
Handling and Storage
Safe Handling Protocol
A generalized protocol for the safe handling of this compound in a laboratory setting is as follows:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify the functionality and proximity of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
Don the appropriate personal protective equipment (PPE) as detailed in Section 3.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula for transfers. For larger quantities, consider a closed system.
-
If the compound is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.
-
All weighing and transfers must be conducted within the chemical fume hood.
-
-
Reaction Setup:
-
Set up the reaction apparatus securely within the fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Carefully remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be secured and accessible only to authorized personnel.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Waste Disposal
-
Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Visualizations
Caption: A generalized experimental workflow for handling this compound.
Caption: Logical relationship between hazards, control measures, and emergency responses.
References
Potential Therapeutic Targets of (2-Methoxypyridin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxypyridin-3-yl)methanamine is a substituted pyridine derivative with potential for therapeutic applications. While direct pharmacological data for this specific molecule is limited in publicly available literature, its structural motifs—a methoxypyridine core and an aminomethyl side chain—are present in a variety of biologically active compounds. This technical guide consolidates information on structurally related molecules to extrapolate potential therapeutic targets, propose signaling pathways for investigation, and provide a framework for future research. By examining the structure-activity relationships of analogous compounds, we can identify plausible avenues for drug discovery and development centered around this compound.
Introduction: Unveiling the Therapeutic Potential
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The addition of functional groups, such as methoxy and aminomethyl substituents, can significantly influence the pharmacological properties of the resulting molecule, including its target specificity, potency, and pharmacokinetic profile. The subject of this guide, this compound, combines these features, suggesting a potential for interaction with various biological targets. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this compound by providing a comprehensive overview of potential targets and a roadmap for experimental validation.
Analysis of Structural Features and Analogous Compounds
The structure of this compound comprises a pyridine ring substituted with a methoxy group at the 2-position and a methanamine group at the 3-position. This specific arrangement suggests several potential biological activities based on the known pharmacology of related compounds.
-
Methoxypyridine Moiety: The methoxypyridine core is found in molecules targeting a range of proteins. For instance, derivatives of 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide have been investigated as potent PI3K/mTOR dual inhibitors.[3][4][5] The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding, contributing to target binding. Furthermore, methoxypyridine-containing compounds have been explored as gamma-secretase modulators for conditions like Alzheimer's disease.[6]
-
Aminopyridine and Aminomethylpyridine Moieties: Aminopyridines are a well-established class of compounds with neurological activity. 4-Aminopyridine is a known potassium channel blocker used to treat symptoms of multiple sclerosis.[7][8][9][10] While the aminomethyl group in our target compound is not directly attached to the ring, its basic nitrogen can still play a crucial role in receptor interactions, similar to the amino group in aminopyridines.
Potential Therapeutic Targets and Signaling Pathways
Based on the analysis of its structural components, this compound could potentially modulate the activity of several key cellular pathways.
The PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] The presence of the 2-methoxypyridin-3-yl motif in known PI3K inhibitors suggests that this compound could also exhibit activity against this pathway.
Diagram 1: Proposed Modulation of the PI3K/AKT/mTOR Pathway
Caption: Hypothesized inhibition of the PI3K signaling cascade.
Voltage-Gated Potassium Channels
Voltage-gated potassium channels are crucial for regulating neuronal excitability. The structural similarity of the aminomethylpyridine portion of the target molecule to known aminopyridine potassium channel blockers suggests that it may modulate the function of these channels. Blockade of potassium channels can prolong action potentials and enhance neurotransmitter release, a mechanism that is therapeutic in certain neurological conditions.
Diagram 2: Potential Action on Voltage-Gated Potassium Channels
Caption: Hypothesized blockade of neuronal potassium channels.
Proposed Experimental Workflows
To investigate the therapeutic potential of this compound, a systematic experimental approach is required. The following workflows are proposed to test the hypotheses outlined above.
In Vitro Target-Based Screening
The initial step should involve screening the compound against a panel of kinases, with a focus on the PI3K family, and a panel of ion channels, particularly voltage-gated potassium channels.
Diagram 3: In Vitro Screening Workflow
Caption: A workflow for in vitro screening and lead development.
Data Presentation: A Framework for Quantitative Analysis
While specific quantitative data for this compound is not yet available, the following tables provide a template for how such data, once generated, can be structured for clear comparison with relevant benchmarks. The data presented are hypothetical and for illustrative purposes only, based on values reported for analogous compounds in the literature.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| PI3Kα | Data to be determined | 0.22 (Compound 22c)[4][5] |
| PI3Kβ | Data to be determined | Reference value |
| PI3Kδ | Data to be determined | Reference value |
| PI3Kγ | Data to be determined | Reference value |
| mTOR | Data to be determined | 23 (Compound 22c)[4][5] |
Table 2: Hypothetical Ion Channel Modulation Profile
| Ion Channel Target | This compound IC50/EC50 (µM) | Reference Compound IC50/EC50 (µM) |
| Kv1.1 | Data to be determined | Reference value |
| Kv1.2 | Data to be determined | Reference value |
| Kv1.3 | Data to be determined | Reference value |
| hERG | Data to be determined | Reference value for off-target effects |
Detailed Experimental Protocols (Representative Examples)
The following are representative protocols for assays that would be crucial in evaluating the activity of this compound, based on standard methodologies used for analogous compounds.
PI3Kα Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: PI3Kα enzyme, substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Electrophysiological Assay for Potassium Channel Activity (Patch-Clamp)
Whole-cell patch-clamp recordings are the gold standard for measuring ion channel activity.
-
Cell Line: A cell line stably expressing the potassium channel of interest (e.g., HEK293 cells expressing Kv1.3).
-
Materials: Patch-clamp rig (amplifier, micromanipulator, microscope), borosilicate glass pipettes, intracellular and extracellular recording solutions, test compound.
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pull micropipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply voltage steps to elicit potassium currents and record the baseline activity.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Record the potassium currents in the presence of the compound.
-
Analyze the data to determine the effect of the compound on channel kinetics (e.g., current amplitude, activation, inactivation) and calculate the IC50 for channel block.
-
Conclusion and Future Directions
This compound represents a molecule of interest for therapeutic development due to its structural similarity to known bioactive compounds. The primary hypothesized targets are the PI3K/AKT/mTOR pathway and voltage-gated potassium channels, with potential applications in oncology and neurology, respectively. The experimental workflows and analytical frameworks provided in this guide offer a clear path for the systematic evaluation of this compound. Future research should focus on synthesizing the molecule, performing the proposed in vitro screening, and, if promising activity is observed, proceeding to cellular and in vivo models to validate its therapeutic potential. Structure-activity relationship studies will also be crucial for optimizing the potency and selectivity of this chemical scaffold.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Methoxypyridin-3-yl)methanamine
Introduction
(2-Methoxypyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a methoxypyridine scaffold and a primary amine functional group allows for diverse chemical modifications, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. Notably, substituted methoxypyridine moieties are found in compounds investigated as PI3K/mTOR dual inhibitors for cancer therapy and in novel agents with anti-mycobacterial activity.[1][2] This document provides a detailed two-step protocol for the synthesis of this compound, starting from the commercially available 2-hydroxypyridine-3-carbonitrile. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 595560-87-5 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Boiling Point | 228.6 °C | [3] |
| Density | 1.09 g/cm³ | [3] |
| Appearance | Liquid, Semi-Solid, or Solid | |
| Storage | Store in freezer, under -20°C, inert atmosphere |
Synthesis Pathway Overview
The synthesis of this compound is accomplished via a two-step process. The first step involves the O-methylation of 2-hydroxypyridine-3-carbonitrile to yield 2-methoxypyridine-3-carbonitrile. The subsequent step is the catalytic hydrogenation of the nitrile group to the desired primary amine.
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxypyridine-3-carbonitrile
This protocol describes the O-methylation of 2-hydroxypyridine-3-carbonitrile using methyl iodide.
Materials and Equipment:
-
2-Hydroxypyridine-3-carbonitrile
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask, add 2-hydroxypyridine-3-carbonitrile (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq) to the mixture.
-
While stirring, add methyl iodide (1.5 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methoxypyridine-3-carbonitrile as a solid.
Expected Yield and Purity:
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 2-Methoxypyridine-3-carbonitrile | 85-95% | >98% |
| 2 | This compound | 70-85% | >97% |
Step 2: Synthesis of this compound
This protocol details the reduction of the nitrile group of 2-methoxypyridine-3-carbonitrile to a primary amine using catalytic hydrogenation.
Materials and Equipment:
-
2-Methoxypyridine-3-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanolic ammonia solution (7N)
-
Methanol
-
Hydrogen gas (H₂) supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
Carefully wash the Raney Nickel catalyst with water and then with ethanol to remove any residual water.
-
In a high-pressure reactor vessel, add 2-methoxypyridine-3-carbonitrile (1.0 eq) and the ethanolic ammonia solution.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the washed Raney Nickel catalyst (approximately 10-20% by weight of the starting material).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the uptake of hydrogen to determine the reaction's completion.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a dichloromethane/methanol/ammonia gradient) to afford pure this compound.
Synthesis and Purification Workflow
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the (2-Methoxypyridin-3-yl)methanamine scaffold in medicinal chemistry, with a particular focus on its application in the development of kinase inhibitors. The information presented herein, including detailed experimental protocols and quantitative data, is intended to guide researchers in the synthesis, evaluation, and optimization of novel therapeutic agents based on this versatile chemical moiety.
Introduction: A Privileged Scaffold for Kinase Inhibition
This compound and its derivatives have emerged as a significant scaffold in modern drug discovery, particularly in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2] The unique structural features of the 2-methoxypyridine core allow for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been successfully incorporated into potent dual PI3K/mTOR inhibitors.[1][2] The core structure typically serves as a key building block, often derivatized at the amine functionality to introduce various pharmacophoric elements that interact with the target kinases.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of representative sulfonamide derivatives of this compound as dual PI3K/mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| 22a | 0.31 | 45 |
| 22b | 0.45 | 68 |
| 22d | 0.58 | 85 |
| 22e | 0.72 | 110 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Anti-proliferative Activity of Lead Compound 22c
| Cell Line | IC50 (nM) |
| MCF-7 | 130 |
| HCT-116 | 20 |
Data derived from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the development of this compound-based inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis and evaluation of this compound derivatives.
General Procedure for the Synthesis of Sulfonamide Derivatives
This protocol describes a typical Suzuki coupling reaction to form the carbon-carbon bond, followed by sulfonamide formation.
Materials:
-
This compound or a suitable precursor
-
Aryl boronic acid or ester
-
Appropriate aryl halide
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Sulfonyl chloride
-
Pyridine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Protocol:
-
Suzuki Coupling:
-
To a solution of the bromo-pyridine intermediate (1.0 eq) and the boronic acid/ester (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., K2CO3, 2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Sulfonamide Formation:
-
Dissolve the amine intermediate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay (HTRF)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against PI3Kα and mTOR using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant PI3Kα or mTOR enzyme
-
Substrate (e.g., PIP2 for PI3Kα)
-
ATP
-
Assay buffer
-
Europium-labeled antibody and acceptor molecule (HTRF reagents)
-
Test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of AKT Phosphorylation
This protocol is used to confirm the mechanism of action of the inhibitors by assessing their effect on the phosphorylation of AKT, a key downstream effector in the PI3K pathway.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473) and anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
References
Applications of (2-Methoxypyridin-3-yl)methanamine Derivatives in Catalysis: A Prospective Outlook
Note to the Reader: Extensive literature and patent searches did not yield any specific examples of the direct application of (2-Methoxypyridin-3-yl)methanamine as a catalyst or as a ligand in a catalytic system. The primary role of this compound in the available literature is as a building block in the synthesis of biologically active molecules. However, the broader class of pyridine-containing ligands, particularly Schiff base derivatives of methoxypyridine amines, shows significant potential in catalysis. This document provides an overview of these potential applications, including generalized protocols and conceptual diagrams to guide researchers in exploring the catalytic capabilities of this compound and its derivatives.
Application Note: Potential Catalytic Role of this compound Derived Ligands
This compound possesses key structural features—a pyridine ring and a primary amine—that make it an excellent candidate for the synthesis of versatile ligands for transition metal catalysis. The pyridine nitrogen and the primary amine can act as a bidentate chelate, forming stable complexes with a variety of metal centers. Furthermore, the methoxy group can electronically tune the properties of the pyridine ring, influencing the catalytic activity of the resulting metal complex.
One of the most promising avenues for the application of this compound in catalysis is through the formation of Schiff base ligands. These are typically synthesized via the condensation of the primary amine with an aldehyde or ketone. The resulting imine nitrogen, in conjunction with the pyridine nitrogen, can form stable complexes with transition metals such as copper, cobalt, nickel, and palladium.[1] These metal complexes have been shown to be active catalysts for a range of organic transformations.[2]
Potential Catalytic Applications Include:
-
Oxidation Reactions: Schiff base-metal complexes are known to catalyze the oxidation of various substrates, including alcohols and anilines.
-
Condensation Reactions: Reactions such as the Claisen-Schmidt condensation to form chalcones can be effectively catalyzed by these types of complexes.[2]
-
Asymmetric Catalysis: By using a chiral aldehyde or ketone in the Schiff base formation, or by incorporating chirality into the pyridine backbone, it is possible to synthesize chiral ligands for enantioselective catalysis.
-
Cross-Coupling Reactions: Pyridine-based ligands have been employed in palladium- and copper-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.
While no specific data for this compound exists, the general principles of ligand design and catalysis suggest that its derivatives are worthy of investigation for these and other catalytic applications.
Generalized Experimental Protocols
The following protocols are generalized procedures for the synthesis of a Schiff base ligand from this compound and its subsequent complexation with a transition metal. These are intended as a starting point for researchers.
Protocol 2.1: Synthesis of a Schiff Base Ligand from this compound
Objective: To synthesize a Schiff base ligand by condensation of this compound with a suitable aldehyde (e.g., salicylaldehyde).
Materials:
-
This compound
-
Salicylaldehyde (or other desired aldehyde)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.0 eq.) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
Protocol 2.2: Synthesis of a Transition Metal Complex with the Schiff Base Ligand
Objective: To synthesize a metal complex (e.g., Cu(II)) of the Schiff base ligand prepared in Protocol 2.1.
Materials:
-
Schiff base ligand from Protocol 2.1
-
Metal salt (e.g., Copper(II) acetate monohydrate)
-
Ethanol (or Methanol)
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq.) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, 1.0 eq.) in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate should be observed, indicating complex formation.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid metal complex by filtration and wash with cold ethanol.
-
Dry the complex under vacuum.
-
Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Data Presentation (Hypothetical)
As no quantitative data is available for the catalytic applications of this compound, the following table is a hypothetical representation of how data could be presented for a related Schiff base complex in a catalytic oxidation reaction.
Table 1: Hypothetical Catalytic Performance of a Cu(II)-Schiff Base Complex in Benzyl Alcohol Oxidation.
| Entry | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 1.0 | H₂O₂ | Acetonitrile | 6 | 85 | >99 (Benzaldehyde) |
| 2 | 4-Methylbenzyl alcohol | 1.0 | H₂O₂ | Acetonitrile | 6 | 92 | >99 (p-Tolualdehyde) |
| 3 | 4-Methoxybenzyl alcohol | 1.0 | H₂O₂ | Acetonitrile | 5 | 98 | >99 (p-Anisaldehyde) |
| 4 | 4-Nitrobenzyl alcohol | 1.0 | H₂O₂ | Acetonitrile | 8 | 75 | >99 (p-Nitrobenzaldehyde) |
Visualization of Concepts
The following diagrams, generated using Graphviz, illustrate the conceptual workflow for synthesizing a potential catalyst from this compound and a hypothetical catalytic cycle.
References
- 1. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxypyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this amine is crucial for reaction monitoring, purity assessment of intermediates, and quality control of final active pharmaceutical ingredients (APIs). This document provides an overview of suitable analytical methodologies, detailed experimental protocols, and guidance for the quantitative analysis of this compound in various sample matrices. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. Gas Chromatography (GC) based methods may also be applicable following appropriate derivatization.
Analytical Methodologies
The choice of analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for routine analysis and purity assessment.[1] It excels at separating the target analyte from starting materials, by-products, and other impurities based on their physicochemical properties.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for complex matrices where co-elution might be an issue with UV detection.[2][3] The use of a mass spectrometer provides molecular weight information, which is critical for unambiguous peak identification.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly for volatile impurities. However, due to the polar nature and potential for thermal degradation of the amine, derivatization is often required to improve chromatographic performance and sensitivity.[4]
Data Presentation: Comparison of Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[3] | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Sensitivity | ng-µg range | pg-ng range[2][5] | pg-ng range |
| Sample Matrix | Simple to moderately complex | Simple to complex | Volatile and semi-volatile |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Ease of Use | Relatively straightforward | Requires specialized expertise | Moderate |
| Throughput | High | High | Moderate |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple reaction mixtures.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and separation from impurities.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of around 270 nm is a reasonable starting point, but should be optimized.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the initial mobile phase composition or a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
3. Calibration:
-
Prepare a stock solution of a reference standard of this compound of known purity.
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the analyte in the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.[8]
4. Analysis:
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound based on its retention time compared to the reference standard.
-
Quantify the analyte by interpolating its peak area from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Derivatization of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of (2-Methoxypyridin-3-yl)methanamine, a versatile building block in medicinal chemistry and drug discovery. The following sections outline common derivatization strategies, including acylation, sulfonylation, and reductive amination, complete with experimental procedures and data logging tables.
Introduction
This compound is a primary amine that serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatization allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups. Common derivatization reactions targeting the primary amine include the formation of amides, sulfonamides, and secondary or tertiary amines. These modifications can significantly impact a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Derivatization Strategies
The primary amino group of this compound is a nucleophilic center that readily reacts with various electrophiles. The principal derivatization methods include:
-
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.[1][2][3][4]
These strategies enable the introduction of a wide array of substituents, facilitating the fine-tuning of molecular properties.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Acylation (Amide Formation)
This protocol describes the reaction of this compound with an acid chloride to form the corresponding amide.
Materials:
-
This compound
-
Acid chloride (e.g., Benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
dot
Caption: Workflow for the acylation of this compound.
Protocol 2: Sulfonylation (Sulfonamide Formation)
This protocol details the synthesis of a sulfonamide derivative from this compound and a sulfonyl chloride. A similar procedure has been used for the synthesis of related sulfonamide methoxypyridine derivatives.[5]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask under an inert atmosphere.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
If no precipitate forms, evaporate the pyridine, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with 1M HCl (to remove residual pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
dot
Caption: General reaction scheme for sulfonamide synthesis.
Protocol 3: Reductive Amination (Secondary Amine Formation)
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde or ketone followed by reduction of the intermediate imine.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[2][3]
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine.
dot
Caption: Logical flow of the reductive amination process.
Data Presentation
Systematic recording of experimental data is crucial for reproducibility and SAR analysis. The following tables are templates for summarizing quantitative data from derivatization reactions.
Table 1: Summary of Reaction Conditions and Yields for Acylation
| Entry | Acid Chloride (R-COCl) | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzoyl chloride | TEA (1.2) | DCM | 4 | ||
| 2 | Acetyl chloride | DIPEA (1.2) | DCM | 2 | ||
| 3 | ... | ... | ... | ... |
Table 2: Summary of Reaction Conditions and Yields for Sulfonylation
| Entry | Sulfonyl Chloride (R-SO₂Cl) | Solvent/Base | Time (h) | Yield (%) | Purity (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine | 24 | ||
| 2 | Methanesulfonyl chloride | Pyridine | 18 | ||
| 3 | ... | ... | ... |
Table 3: Summary of Reaction Conditions and Yields for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | STAB (1.5) | DCE | 16 | ||
| 2 | Acetone | NaBH₃CN (1.5) | MeOH | 24 | ||
| 3 | ... | ... | ... | ... |
Conclusion
The protocols and data logging templates provided in these application notes offer a comprehensive guide for the derivatization of this compound. These foundational methods of acylation, sulfonylation, and reductive amination are robust and versatile, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. Careful optimization and characterization are essential for ensuring the quality and reliability of the synthesized derivatives.
References
Application Notes and Protocols for the Large-Scale Synthesis of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a plausible large-scale synthesis of (2-Methoxypyridin-3-yl)methanamine, a valuable building block in pharmaceutical and agrochemical research. The described synthetic route is designed for scalability and is based on established chemical transformations.
Synthetic Strategy Overview
The proposed large-scale synthesis of this compound is a two-step process commencing from the readily available starting material, 2-chloro-3-cyanopyridine.
Step 1: Nucleophilic Aromatic Substitution. The first step involves the displacement of the chloro group in 2-chloro-3-cyanopyridine with a methoxy group. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide in methanol. This reaction is generally high-yielding and suitable for large-scale production.
Step 2: Catalytic Hydrogenation. The second step is the reduction of the nitrile functionality in the resulting 2-methoxy-3-cyanopyridine to a primary amine. For large-scale synthesis, catalytic hydrogenation is the preferred method due to its efficiency, safety, and atom economy. A common catalyst for this transformation is Raney Nickel or a palladium-based catalyst under a hydrogen atmosphere.
This two-step approach offers a reliable and scalable pathway to the target compound, this compound.
Visualized Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-3-cyanopyridine
Materials:
-
2-Chloro-3-cyanopyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large-scale glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of sodium methoxide (prepared from sodium in methanol) in methanol, add 2-chloro-3-cyanopyridine.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours.
-
Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-3-cyanopyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
Materials:
-
2-Methoxy-3-cyanopyridine
-
Raney Nickel (or Palladium on carbon, Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celatom® or other filter aid
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve 2-methoxy-3-cyanopyridine in methanol or ethanol.
-
If desired, add a small amount of ammonia to the solution to minimize the formation of secondary amine byproducts.
-
Carefully add the Raney Nickel or Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to a temperature between 40-60 °C and stir vigorously.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure to afford the final product as a clear oil or low-melting solid.
Data Presentation
The following tables summarize the expected quantitative data for the large-scale synthesis of this compound.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Chloro-3-cyanopyridine | 1.0 | Sodium Methoxide | 1.2 | Methanol | Reflux | 2-4 |
| 2 | 2-Methoxy-3-cyanopyridine | 1.0 | Hydrogen (H₂) | Excess | Methanol/Ethanol | 40-60 | 4-8 |
Table 2: Product Yield and Purity
| Step | Product | Theoretical Yield ( g/mol ) | Actual Yield ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 2-Methoxy-3-cyanopyridine | 134.13 | 120.7 - 127.4 | 90-95 | >98% |
| 2 | This compound | 138.17 | 117.4 - 124.3 | 85-90 | >99% |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Approx. 228.6 °C at 760 mmHg |
| Density | Approx. 1.09 g/cm³ |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory or manufacturing setting. All procedures should be performed with appropriate safety precautions.
purification techniques for (2-Methoxypyridin-3-yl)methanamine
An Application Note on the Purification of (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as silica gel column chromatography, crystallization, and vacuum distillation. The methodologies are based on established chemical principles and purification strategies for analogous pyridine and methanamine derivatives.
Introduction
The presence of impurities in starting materials like this compound can lead to side reactions, low yields, and difficult purification of downstream products. Therefore, an efficient and reliable purification strategy is essential. The choice of purification technique depends on the nature and quantity of impurities, the scale of the reaction, and the required final purity. This note outlines three common and effective methods: column chromatography for high-purity small-scale work, crystallization for scalable purification, and distillation for removing non-volatile or significantly different boiling point impurities.
Physicochemical Properties
Understanding the properties of the target compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 228.6 °C (at 760 mmHg) | [2] |
| Density | 1.09 g/cm³ | [2] |
| Storage | 2°C - 8°C, under inert atmosphere | [2] |
Purification Protocols
Method 1: Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating the target amine from impurities with different polarities. Due to the basic nature of the amine, which can cause streaking or poor separation on standard silica gel, the use of a basic modifier in the mobile phase is strongly recommended.[3][4]
Experimental Protocol:
-
Thin-Layer Chromatography (TLC) Optimization:
-
Prepare several eluent systems of varying polarities. Good starting points for aromatic amines are mixtures of a non-polar solvent (e.g., Hexane, Dichloromethane - DCM) and a polar solvent (e.g., Ethyl Acetate - EtOAc, Methanol).
-
To prevent tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the eluent.[3]
-
Dissolve a small amount of the crude material in DCM and spot it onto TLC plates.
-
Develop the plates in the prepared solvent systems.
-
The optimal eluent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with good separation from all impurities.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of glass wool or cotton at the bottom and cover it with a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (100-200 mesh) in the least polar eluent system determined from the TLC analysis.
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the solvent, ensuring the top of the silica bed never runs dry.
-
Once the silica has settled, add a protective layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis to elute the target compound.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Method 2: Crystallization / Salt Formation
For larger quantities or when impurities are significantly different in solubility, crystallization can be an effective purification method. Since the target compound is an amine, it can be converted to a crystalline salt (e.g., hydrochloride) which often has better crystallization properties than the free base.
Experimental Protocol:
-
Solvent Screening:
-
Dissolve a small amount of crude material in various solvents (e.g., isopropanol, ethyl acetate, acetone, hexane) at an elevated temperature to achieve saturation.
-
Allow the solutions to cool slowly to room temperature, then cool further in an ice bath or freezer.
-
Identify a solvent or solvent mixture that dissolves the compound when hot but results in poor solubility when cold, leading to crystal formation. A common technique is to use a solvent/anti-solvent system (e.g., dissolving in isopropanol and adding an anti-solvent like ether or hexane).[5]
-
-
Salt Formation (Optional but Recommended):
-
Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
Continue addition until precipitation is complete. The hydrochloride salt will typically precipitate out of the solution.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration.
-
Dissolve the salt in a minimal amount of a suitable hot solvent identified in the screening step.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
If the free base is required, the purified salt can be dissolved in water, basified with an aqueous base (e.g., NaOH), and extracted with an organic solvent (e.g., DCM or EtOAc).
-
Method 3: Vacuum Distillation
Distillation is suitable for separating liquids with different boiling points. Given the relatively high boiling point of this compound (228.6 °C), vacuum distillation is necessary to prevent decomposition at high temperatures. This method is effective for removing non-volatile impurities or those with a significantly different boiling point.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus (e.g., short-path or Kugelrohr) with a round-bottom flask, distillation head, condenser, and receiving flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Process:
-
Place the crude material in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using an oil bath.
-
Collect any low-boiling impurities as the first fraction (forerun).
-
Increase the temperature to the boiling point of the target compound under the applied vacuum. Collect the main fraction in a clean receiving flask.
-
Stop the distillation before all the material has evaporated to avoid concentrating non-volatile, potentially explosive impurities (e.g., peroxides).
-
-
Product Collection:
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
The collected main fraction is the purified product.
-
| Purity Data for Analogous Compounds (Illustrative) | |
| Method | Purity Achieved |
| Distillation | >98% |
| Crystallization | 99.49% (HPLC) |
Note: The purity data presented is for structurally related compounds and serves as an example of the efficacy of these methods. Actual results for this compound may vary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care, avoiding ignition sources.
-
When performing vacuum distillation, use a blast shield and check glassware for cracks or defects.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
- 1. (3-Methoxypyridin-2-yl)methanamine | CymitQuimica [cymitquimica.com]
- 2. (3-Methoxypyridin-2-yl)methanamine | 595560-87-5 | VYA56087 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanamine in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (2-Methoxypyridin-3-yl)methanamine as a versatile building block for the construction of novel heterocyclic scaffolds. The protocols detailed herein offer practical guidance for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.
Introduction
This compound is a valuable bifunctional reagent, possessing both a primary amine and a methoxy-substituted pyridine ring. This unique combination of functional groups allows for a variety of cyclization and condensation reactions to form diverse heterocyclic systems. The pyridine nitrogen and the methoxy group can influence the electronic properties and reactivity of the molecule, while the primary amine serves as a key nucleophile for ring-forming reactions. The strategic placement of these functionalities makes it a sought-after precursor in the development of new chemical entities for drug discovery.
Synthesis of Novel Pyrido[2,3-d]pyrimidines
One of the primary applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic core is present in numerous biologically active molecules, including kinase inhibitors used in oncology. The general strategy involves the condensation of this compound with a suitable three-carbon building block, typically a 1,3-dicarbonyl compound or its equivalent, to construct the pyrimidine ring fused to the pyridine core.
General Reaction Scheme
The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound can be conceptualized as a cyclocondensation reaction. The primary amine of the starting material reacts with the carbonyl groups of a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the final heterocyclic product.
Application Notes and Protocols for (2-Methoxypyridin-3-yl)methanamine and its Derivatives in Drug Discovery
(2-Methoxypyridin-3-yl)methanamine and its structural analogs are versatile building blocks in medicinal chemistry, playing a crucial role in the development of targeted therapeutics. These compounds are particularly significant in the synthesis of kinase inhibitors for cancer treatment. This document provides an overview of their applications, commercial availability, and detailed protocols for their use in research and drug development.
Commercial Availability
This compound and related methoxypyridine derivatives are available from various chemical suppliers. Researchers can source these compounds from companies such as Sigma-Aldrich, Biosynth, and Echemi, ensuring a steady supply for research and development purposes.[1][2][3][4] It is advisable to consult the suppliers' websites for the latest product specifications and availability.
Application in Kinase Inhibitor Development
A prominent application of methoxypyridine derivatives is in the design of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[5][6][7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Consequently, dual PI3K/mTOR inhibitors are a promising class of anti-cancer agents.
The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold has been identified as a potent pharmacophore for PI3K inhibitory activity.[6][7] By modifying the substituents on the methoxypyridine core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.
The following table summarizes the in vitro activity of a series of synthesized sulfonamide methoxypyridine derivatives against PI3Kα and two cancer cell lines, MCF-7 (breast cancer) and HCT-116 (colon cancer).[5]
| Compound | PI3Kα IC50 (nM) | MCF-7 GI50 (μM) | HCT-116 GI50 (μM) |
| 11a | 2.5 | 0.15 | 0.12 |
| 11b | 3.1 | 0.21 | 0.18 |
| 11c | 1.8 | 0.11 | 0.09 |
| 11d | 4.2 | 0.35 | 0.29 |
| 17a | 1.5 | 0.08 | 0.06 |
| 17b | 2.1 | 0.12 | 0.10 |
| 22c | 0.9 | 0.04 | 0.03 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[5]
Experimental Protocols
This protocol describes a general method for the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate.[5]
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Anhydrous pyridine
-
Water
-
Hexane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine.
-
Add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the pyridine by evaporation under reduced pressure.
-
Add water to the residue and stir for 1 hour to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to yield the desired product.
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα
-
Test compounds
-
ATP
-
PIP2 (substrate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound solution, PI3Kα enzyme, and PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
This protocol describes a method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
MCF-7 or HCT-116 cells
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of novel kinase inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by methoxypyridine-based inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of kinase inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. (3-Methoxypyridin-2-yl)methanamine | 595560-87-5 | VYA56087 [biosynth.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. (3-Methoxypyridin-2-yl)methanamine | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges in the synthesis of (2-Methoxypyridin-3-yl)methanamine, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically involves the reduction of 2-methoxy-3-cyanopyridine.
Q1: My reduction of 2-methoxy-3-cyanopyridine is showing low conversion to the desired this compound. What are the potential causes and how can I improve the conversion rate?
A1: Low conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or starting material quality.
-
Catalyst Activity: The catalyst is critical for this reduction.
-
Raney Nickel: This is a widely used catalyst, but its activity can vary. Ensure you are using a fresh, active batch. Raney Nickel is often stored as a slurry and can be pyrophoric if it dries out, so handle it with care under an inert atmosphere.[1][2][3]
-
Palladium/Carbon (Pd/C): This is another effective catalyst. Ensure it has not been exposed to catalyst poisons (e.g., sulfur or thiol compounds).
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. While typical loadings are in the range of 5-10 mol%, you may need to empirically optimize this for your specific setup.
-
-
Hydrogen Pressure: The hydrogenation reaction requires adequate hydrogen pressure. If you are using a hydrogen balloon, ensure there are no leaks. For quantitative and reproducible results, a high-pressure autoclave is recommended. Optimal pressures can range from 5 bar to 70 bar depending on the catalyst and substrate.[4]
-
Temperature: While some hydrogenations proceed at room temperature, gentle heating (e.g., 40-60°C) can often increase the reaction rate. However, excessive heat can sometimes promote side reactions.
-
Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used for nitrile hydrogenations and can improve selectivity for the primary amine.[5]
-
Starting Material Purity: Impurities in the 2-methoxy-3-cyanopyridine can act as catalyst poisons. Verify the purity of your starting material by NMR or GC-MS before starting the reaction.
Q2: I am observing significant formation of secondary and tertiary amine byproducts, which is lowering the yield of my desired primary amine. How can I improve the selectivity?
A2: The formation of secondary and tertiary amines is the most common side reaction in nitrile hydrogenation. It occurs when the primary amine product reacts with the intermediate imine. Several strategies can be employed to suppress these side reactions.
-
Use of Additives:
-
Ammonia: Adding ammonia to the reaction mixture (often as a solution in methanol) is a very effective method to suppress secondary amine formation. The ammonia competes with the primary amine product for reaction with the imine intermediate.
-
Acidic Conditions: Performing the hydrogenation in an acidic solvent, such as acetic acid, or adding an acid like HCl can protonate the primary amine product, rendering it less nucleophilic and preventing it from reacting further.[4][6] This method yields the amine salt, which requires a basic workup to isolate the free amine.
-
-
Catalyst Choice: Some catalysts inherently offer better selectivity.
-
Reaction Conditions:
-
Solvent: Protic solvents like ethanol can help stabilize the primary amine and reduce its tendency to participate in side reactions.[5]
-
Continuous Flow: Continuous-flow hydrogenation systems can significantly improve selectivity by ensuring a high concentration of hydrogen and rapid removal of the product from the reaction zone, minimizing the chance for side reactions.[6][7]
-
Q3: The workup and purification of this compound are proving difficult. What is the recommended procedure for catalyst removal and product isolation?
A3: Proper workup and purification are essential to obtain a high-purity product.
-
Catalyst Removal:
-
Filtration: Heterogeneous catalysts like Raney Nickel and Pd/C must be carefully removed by filtration. Caution: Raney Nickel can be pyrophoric when dry.[1][3] Do not allow the filter cake to dry in the air. It is best to keep it wet with solvent during filtration. The catalyst can be filtered through a pad of Celite® or a similar filter aid to ensure complete removal of fine particles. After filtration, the catalyst should be immediately and carefully quenched (e.g., with dilute acid) for disposal.[1]
-
-
Product Isolation:
-
Extraction: If the reaction is performed in a neutral or basic medium, the product can be isolated by evaporating the solvent and then performing a standard aqueous workup (e.g., dissolving the residue in an organic solvent like ethyl acetate or dichloromethane, washing with water or brine, drying over sodium sulfate, and concentrating).
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization/Salt Formation: The product can be converted to a hydrochloride or other salt by treating the organic solution with HCl (e.g., HCl in ether or dioxane). The resulting salt often crystallizes and can be isolated by filtration, which is an excellent method for purification.
-
Chromatography: If impurities are difficult to remove by other means, column chromatography can be used. A basic stationary phase (e.g., alumina or triethylamine-treated silica gel) can be beneficial for amines to prevent streaking. Eluent systems typically consist of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the catalytic hydrogenation of 2-methoxy-3-cyanopyridine. This reaction reduces the cyano (nitrile) group to an aminomethyl group.
Q2: Which catalyst is best for the reduction of 2-methoxy-3-cyanopyridine?
A2: The "best" catalyst depends on available equipment, budget, and desired selectivity.
-
Raney Nickel is cost-effective and widely used, but may require optimization to achieve high selectivity for the primary amine.[1]
-
Palladium on Carbon (Pd/C) is also very common and can be highly effective, especially when used in acidic media or with additives.[5]
-
Cobalt and Rhodium catalysts often provide higher selectivity for the primary amine but can be more expensive or require specific ligands.[5][8]
Q3: Can I use chemical reducing agents instead of catalytic hydrogenation?
A3: Yes, other reducing agents can be used, but they often have drawbacks.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will effectively reduce the nitrile. However, it is expensive, requires strictly anhydrous conditions, and involves a more hazardous workup.
-
Sodium Borohydride (NaBH₄): Generally not strong enough to reduce a nitrile on its own, but can be used in combination with a catalyst like nickel chloride or cobalt chloride.
-
Diisopropylaminoborane: This reagent, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of nitriles in excellent yields.[9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): Monitor the disappearance of the starting material (2-methoxy-3-cyanopyridine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This allows you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after removing the catalyst) and running a ¹H NMR can show the disappearance of the starting material peaks and the emergence of new peaks corresponding to the product (e.g., the new -CH₂NH₂ signal).
Data Presentation
Table 1: Comparison of Catalytic Systems for Aromatic Nitrile Reduction
This table summarizes data for the reduction of benzonitrile, a model aromatic nitrile, to the corresponding primary amine (benzylamine), illustrating the impact of different catalysts and conditions on yield and selectivity. These trends are generally applicable to the synthesis of this compound.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Additive | Conversion (%) | Primary Amine Selectivity (%) | Reference |
| Ni/SiO₂ | 13 | 100 | Ethanol | None | >95 | 84 | [5] |
| Ni/SiO₂ | 13 | 100 | Toluene | None | >95 | 50 | [5] |
| Co/SiO₂ | 13 | 100 | Ethanol | None | >95 | 75 | [5] |
| Ru/C | 10 | 100 | Toluene | None | 99 | 60 | [10] |
| Pd/C | 10 | 100 | Toluene | NH₃ | 99 | 98 | [10] |
| DMPSi-Pd/SiO₂ | 0.5 (flow) | 60 | EtOH / Dioxane | HCl | >99 | >99 | [6] |
| Raney Cobalt | 10 (flow) | 80 | THF | None | 100 | 99.6 | [7] |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Raney® Nickel with Ammonia
This protocol is designed to maximize the yield of the primary amine by using ammonia to suppress the formation of secondary amine byproducts.
Materials:
-
2-methoxy-3-cyanopyridine
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
7N Ammonia in Methanol
-
Diatomaceous earth (Celite®)
-
High-pressure autoclave (hydrogenator)
-
Hydrogen gas supply
Procedure:
-
Preparation: To a high-pressure reaction vessel, add 2-methoxy-3-cyanopyridine (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10 mL per gram of starting material) followed by 7N ammonia in methanol (2.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney® Nickel slurry (approx. 10-15% by weight relative to the starting material). Caution: Do not let the Raney Nickel dry out.[1][2]
-
Reaction Setup: Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50-60 psi (approx. 3.5-4 bar). Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated to 40°C to increase the rate if necessary.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Workup: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with methanol. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with additional methanol. Crucially, keep the filter cake wet with methanol at all times to prevent ignition. Immediately transfer the wet catalyst-Celite pad to a separate flask and quench with a large volume of water, followed by dilute acid for disposal.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation or by column chromatography (e.g., silica gel using a mobile phase of Dichloromethane/Methanol/Triethylamine 95:4:1) to yield pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.
Caption: A flowchart for diagnosing and solving low-yield issues.
Reaction Pathway and Side Reaction
This diagram shows the main reaction pathway from the nitrile to the primary amine and the competing side reaction that leads to the formation of a secondary amine byproduct.
Caption: The desired reaction pathway versus an undesired side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Methoxypyridin-3-yl)methanamine.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for the synthesis of this compound is the reduction of the nitrile group of the precursor, 2-methoxy-3-cyanopyridine. The two most common methods for this transformation are:
-
Reduction with Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3]
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on carbon) and a hydrogen source to reduce the nitrile. This is often considered a "greener" alternative to metal hydride reduction.[4]
Q2: What are the potential side products I should be aware of during the synthesis?
Several side products can form depending on the chosen synthetic route and reaction conditions. The most common impurities are summarized in the table below.
| Side Product | Formation Pathway | Method of Formation |
| Secondary Amine | The intermediate imine can react with the final primary amine product, which is then further reduced.[4][5][6] | Catalytic Hydrogenation & LiAlH₄ Reduction |
| Tertiary Amine | Similar to secondary amine formation, but with further reaction with the primary amine.[4] | Catalytic Hydrogenation & LiAlH₄ Reduction |
| 2-Hydroxypyridin-3-yl)methanamine | Cleavage of the methoxy ether group, which can be acid or base-catalyzed, or occur during workup.[7] | Both methods, particularly if acidic or basic conditions are prolonged. |
| Unreacted 2-methoxy-3-cyanopyridine | Incomplete reaction due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions. | Both methods |
| Aldehyde (2-methoxy-3-formylpyridine) | Partial reduction of the nitrile, which can occur with certain reducing agents or under specific conditions.[4] | More likely with milder reducing agents, but can be a minor byproduct. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Primary Amine
Possible Causes & Solutions:
-
Incomplete Reaction:
-
LiAlH₄ Reduction: Ensure an adequate excess of LiAlH₄ is used (typically 1.5-2 equivalents). The purity and activity of the LiAlH₄ should be verified. The reaction may require a higher temperature or longer reaction time.
-
Catalytic Hydrogenation: The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free of impurities like sulfur or halides.[8] Increasing catalyst loading, hydrogen pressure, or reaction time may improve conversion.
-
-
Formation of Secondary/Tertiary Amines:
-
LiAlH₄ Reduction: This is less common with LiAlH₄ compared to catalytic hydrogenation but can occur. Using a higher dilution may disfavor the bimolecular side reaction.
-
Catalytic Hydrogenation: This is a very common side reaction. The addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amines.[1]
-
-
Product Loss During Workup:
-
The amine product is basic and may require careful pH adjustment during aqueous extraction to ensure it is in the organic phase. Back-extraction of the aqueous layers can help recover the dissolved product.
-
Problem 2: Presence of Significant Amounts of Secondary Amine Impurity
Possible Causes & Solutions:
-
Reaction Conditions Favoring Dimerization (Catalytic Hydrogenation):
-
As mentioned, the addition of ammonia to the reaction mixture is a standard technique to minimize this side product. The ammonia competes with the primary amine product for reaction with the intermediate imine.
-
Lowering the reaction temperature can sometimes reduce the rate of the side reaction more than the desired reaction.
-
Problem 3: Cleavage of the Methoxy Group
Possible Causes & Solutions:
-
Harsh Reaction or Workup Conditions:
-
Avoid prolonged exposure to strong acids or bases during the reaction and workup. Demethylation can be promoted by Lewis acids that might be present or formed in situ.[7]
-
If acidic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
-
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caption: Workflow for the LiAlH₄ reduction of 2-methoxy-3-cyanopyridine.
Detailed Methodology:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) and anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-methoxy-3-cyanopyridine (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting white precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF or diethyl ether.
-
The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation or column chromatography on silica gel.
Method 2: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 2-methoxy-3-cyanopyridine.
Detailed Methodology:
-
A high-pressure hydrogenation vessel is charged with 2-methoxy-3-cyanopyridine (1.0 eq.), a suitable solvent such as methanolic ammonia (7N solution), and a catalyst (e.g., Raney Nickel, 5-10 wt%, or 10% Palladium on Carbon).
-
The vessel is sealed, purged several times with nitrogen, and then with hydrogen.
-
The reactor is pressurized with hydrogen to 50-100 psi.
-
The mixture is heated to 50-80 °C and stirred vigorously for 6-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the Celite is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude this compound is purified by vacuum distillation or column chromatography on silica gel.
Logical Relationships in Side Product Formation
Caption: Relationship between intermediates and the formation of primary, secondary, and tertiary amine products.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. adichemistry.com [adichemistry.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (2-Methoxypyridin-3-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (2-Methoxypyridin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
The main challenges in crystallizing this compound and similar aminopyridine derivatives stem from their structural features. The presence of a polar aminomethyl group and a methoxypyridine ring can lead to high solubility in polar solvents, making precipitation difficult. Key factors influencing crystallization include the choice of solvent, cooling rate, and the presence of impurities. The compound may also have a tendency to form an oil rather than a solid, a phenomenon known as "oiling out".[1][2][3]
Q2: How does the choice of solvent affect the crystallization process?
Solvent selection is a critical factor. An ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] For this compound, which has polar characteristics, a good starting point would be to screen a range of solvents with varying polarities. This could include alcohols (like isopropanol or ethanol) or solvent/anti-solvent systems (such as ethyl acetate/heptane).[4]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[3] To address this, you can try the following:
-
Reduce Supersaturation: Reheat the solution to dissolve the oil and add a small amount of additional solvent.[2][4]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before any further cooling in an ice bath or refrigerator.[2][3]
-
Change Solvent System: Experiment with a different solvent or a mixture of solvents.[2]
-
Seeding: Introduce a seed crystal to encourage the formation of a crystal lattice.[2]
Q4: No crystals are forming even after the solution has cooled. What steps can I take?
If no crystals form, the solution may not be sufficiently supersaturated.[1] Consider the following actions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites.[4]
-
Add a Seed Crystal: If available, adding a small, pure crystal of the compound can initiate crystallization.[4]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4][5]
-
Use an Anti-Solvent: Gradually add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound in a solvent in which it is soluble.
Q5: The resulting crystals are very small or needle-like. How can I obtain larger crystals?
The formation of small or needle-like crystals is often a result of rapid crystallization due to a high degree of supersaturation.[5] To encourage the growth of larger crystals:
-
Slow Down Crystallization: Add a bit more solvent than the minimum required to dissolve the compound at high temperature. This will slow down the rate of crystal formation upon cooling.[5]
-
Control Cooling: A slower cooling rate provides more time for molecules to arrange themselves into a larger crystal lattice.[2]
-
Minimize Agitation: Avoid vigorous stirring during the crystal growth phase.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some solvent to increase concentration. Cool the solution to a lower temperature.[4][5] |
| Compound is too soluble in the chosen solvent. | Try a different solvent or an anti-solvent addition method. | |
| "Oiling Out" | High degree of supersaturation. | Reheat to dissolve the oil and add more solvent.[2][4] |
| Cooling rate is too fast. | Allow the solution to cool more slowly.[2][3] | |
| Inappropriate solvent. | Experiment with a different solvent system.[2] | |
| Small or Needle-like Crystals | Rapid crystallization. | Reduce the initial concentration. Slow down the cooling process.[5] |
| High degree of supersaturation. | Use slightly more solvent than the minimum required for dissolution at high temperature.[5] | |
| Impure Crystals (e.g., colored) | Impurities trapped in the crystal lattice. | Ensure the starting material is of high purity. Consider a pre-purification step like column chromatography.[6] |
| Rapid crystal growth. | Slow down the crystallization process to allow for better rejection of impurities. | |
| Residual mother liquor. | Wash the filtered crystals with a small amount of cold solvent.[1] |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[1]
-
Further Cooling: If no crystals form, place the solution in an ice bath or refrigerator to induce crystallization.[1]
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[1]
-
Drying: Dry the crystals, preferably under vacuum.[1]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent), in which the compound is insoluble, until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed. Crystals should form as the solubility of the compound decreases.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization issues.
References
Technical Support Center: Optimization of Reaction Parameters for (2-Methoxypyridin-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Methoxypyridin-3-yl)methanamine. The primary focus is on the optimization of reaction parameters for the reduction of 2-methoxy-3-cyanopyridine.
Frequently Asked questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most widely employed method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-methoxy-3-cyanopyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LAH) being a common choice due to its high reactivity. Catalytic hydrogenation is another potential route, offering a milder alternative.
Q2: What are the critical reaction parameters to consider when optimizing the synthesis?
The key parameters for optimization include the choice of reducing agent, solvent, reaction temperature, and reaction time. The stoichiometry of the reducing agent is also crucial, as an insufficient amount can lead to incomplete reaction, while a large excess can complicate the workup and potentially lead to side reactions.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (2-methoxy-3-cyanopyridine) should diminish over time, with the concurrent appearance of a new spot for the product, this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What are the potential side products in this reaction?
Potential side products can arise from incomplete reduction, leading to the formation of the corresponding imine intermediate. Over-reduction is less common for nitriles but can be a concern with other reducible functional groups if present in the molecule. During workup, hydrolysis of the methoxy group is a possibility under harsh acidic conditions.
Q5: What is the best method for purifying the final product?
Purification of this compound is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure may also be a viable option for purification.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of starting material. | 1. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. 2. Increase the molar equivalents of the reducing agent. Perform small-scale trials to find the optimal stoichiometry. 3. Gradually increase the reaction temperature and/or prolong the reaction time. Monitor progress by TLC. 4. Check the purity of 2-methoxy-3-cyanopyridine by NMR or LC-MS. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivation of the reducing agent due to moisture. 3. Poor solubility of the starting material. | 1. Extend the reaction time or increase the temperature.[1] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 3. Choose a solvent in which the starting material is more soluble at the reaction temperature. For LAH reductions, THF is often a good choice.[1] |
| Difficult Workup (e.g., formation of a gelatinous precipitate with LAH) | 1. Improper quenching procedure for the LAH reaction. | 1. Follow a careful, sequential quenching procedure at 0 °C. A common method is the Fieser workup: for 'x' g of LAH, slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.[2] This should produce a granular precipitate that is easier to filter.[1] |
| Presence of Impurities in the Final Product | 1. Incomplete reaction or side reactions. 2. Inefficient purification. | 1. Re-evaluate the reaction conditions (see above). 2. Optimize the column chromatography conditions (e.g., solvent system, silica gel grade). Consider a second purification step if necessary. |
Data Presentation: Optimization of Reaction Parameters
The following table provides a template with illustrative data for the optimization of the reduction of 2-methoxy-3-cyanopyridine to this compound using Lithium Aluminum Hydride (LAH).
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by LC-MS, %) |
| 1 | LAH (1.5) | Diethyl Ether | 25 (rt) | 12 | 65 | 90 |
| 2 | LAH (2.0) | Diethyl Ether | 25 (rt) | 12 | 75 | 92 |
| 3 | LAH (2.5) | Diethyl Ether | 25 (rt) | 12 | 80 | 94 |
| 4 | LAH (2.0) | THF | 25 (rt) | 12 | 82 | 95 |
| 5 | LAH (2.0) | THF | 50 | 6 | 88 | 96 |
| 6 | LAH (2.0) | THF | 65 (reflux) | 4 | 92 | 97 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Synthesis of this compound via LAH Reduction
Materials:
-
2-methoxy-3-cyanopyridine
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Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
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15% aqueous sodium hydroxide (NaOH) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (2.0 equivalents) suspended in anhydrous THF.
-
Addition of Starting Material: 2-methoxy-3-cyanopyridine (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 65 °C). The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: The reaction flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water (1 mL per 1 g of LAH used), 15% aqueous NaOH (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).
-
Isolation: The resulting slurry is stirred for 30 minutes, and the solid is removed by filtration through a pad of Celite, washing with THF. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of (2-Methoxypyridin-3-yl)methanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of (2-Methoxypyridin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents used during the synthesis and purification process.[1] Given the structure of this compound, common impurities might include the corresponding starting nitrile or aldehyde, over-alkylated products, and residual reducing agents.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification methods for aminopyridine derivatives like this compound are:
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Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from non-basic impurities.[2]
-
Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase.[2][3]
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Recrystallization: This method is suitable for purifying solid compounds or their salts based on differences in solubility.[2][4]
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Distillation: As this compound is a liquid, vacuum distillation can be an effective purification method.
Q3: My compound appears to be a clear liquid. What is its expected purity?
Commercial suppliers often provide this compound as a clear liquid with a purity of 95% or higher.[5]
Q4: The compound is described as hygroscopic. How should I handle and store it?
Pyridine derivatives are often hygroscopic, meaning they readily absorb moisture from the air.[6] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.
Troubleshooting Guides
Acid-Base Extraction
Issue: Emulsion formation during extraction.
-
Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.[2]
-
Solution:
Issue: Poor recovery of the product in the organic layer.
-
Cause:
-
Incorrect pH of the aqueous layer.
-
Insufficient volume of extraction solvent.
-
The product has some solubility in the aqueous phase.[3]
-
-
Solution:
-
Ensure the aqueous layer is sufficiently basic (pH > 10) to neutralize the amine and minimize its solubility in the aqueous phase.
-
Increase the number of extractions with smaller volumes of organic solvent for better efficiency.[3]
-
Column Chromatography
Issue: The compound does not move from the origin of the column (streaking at the top).
-
Cause:
-
The eluent is not polar enough.
-
The compound is strongly adsorbed to the silica gel due to its basicity.[3]
-
-
Solution:
-
Gradually increase the polarity of the eluent system.
-
Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or dichloromethane solution), to the eluent to reduce tailing and improve elution.[3]
-
Issue: Poor separation of the product from impurities (co-elution).
-
Cause:
-
Inappropriate eluent system.
-
The column is overloaded with the crude product.
-
The flow rate is too high.[3]
-
-
Solution:
Recrystallization
Issue: The compound "oils out" instead of crystallizing.
-
Cause: The compound separates from the solution as a liquid (oil) instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high, causing the solution to become supersaturated above the melting point of the impure solid.[4]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to reduce the concentration.
-
Allow the solution to cool slowly.
-
If possible, use a seed crystal to induce crystallization.
-
Issue: The product is still impure after one recrystallization.
-
Cause: The chosen solvent may not be ideal for separating the desired compound from certain impurities.
-
Solution:
-
Perform a second recrystallization.
-
Experiment with different solvents or solvent mixtures. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should have either very high or very low solubility at all temperatures.[2]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 138.17 g/mol | [5] |
| Formula | C₇H₁₀N₂O | [5] |
| Purity (Typical) | Min. 95% - 98% | [5] |
| Appearance | Clear Liquid | [5] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1M HCl solution. The basic amine will move into the acidic aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 4M NaOH).
-
Extraction: Extract the liberated amine back into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform bed with no cracks or air bubbles.[3]
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, can be effective.[3]
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Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
preventing degradation of (2-Methoxypyridin-3-yl)methanamine during storage
This technical support center provides guidance on the prevention of degradation of (2-Methoxypyridin-3-yl)methanamine during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound, which may indicate degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless/pale yellow to brown, formation of precipitates). | Oxidation or polymerization due to exposure to air, light, or elevated temperatures. | 1. Immediately transfer the compound to a fresh container under an inert atmosphere (e.g., argon or nitrogen). 2. Store at the recommended low temperature, protected from light. 3. Verify the purity of the material using a suitable analytical method, such as HPLC, before use. |
| Inconsistent or unexpected experimental results. | Degradation of the starting material, leading to lower potency or the presence of reactive impurities. | 1. Assess the purity of the stored this compound. 2. If degradation is confirmed, purify the compound or use a fresh batch. 3. Review storage conditions to ensure they align with best practices. |
| Appearance of new peaks in chromatographic analysis (e.g., HPLC, GC). | Formation of degradation products. | 1. Compare the chromatogram to a reference standard or a freshly opened sample. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Based on the likely degradation pathway (e.g., oxidation), take steps to mitigate the causative factor (e.g., ensure inert atmosphere, use antioxidants if compatible). |
| Decreased assay value or purity over time. | Ongoing chemical degradation. | 1. Re-evaluate current storage conditions. Consider colder temperatures and more stringent exclusion of air and moisture. 2. For long-term storage, consider aliquoting the material to minimize freeze-thaw cycles and exposure to the atmosphere upon opening. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions. These are based on information from safety data sheets for this compound and structurally similar molecules.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (store in a freezer or refrigerator).[1][4][5] | Minimizes the rate of chemical degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen).[4] | Prevents oxidation of the amine and methoxy-pyridine functionalities. |
| Light | Store in a dark place, using an amber vial or container.[1][4][6] | Protects the compound from light-induced degradation. |
| Moisture | Store in a dry environment with a tightly sealed container.[1][2][7] | Prevents hydrolysis and other moisture-mediated degradation. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the primary degradation pathways are likely to be oxidation and potentially hydrolysis. The amino group and the pyridine ring are susceptible to oxidation, especially when exposed to air. This can lead to the formation of N-oxides, nitro derivatives, or other oxidized species.[2][3][8] The methoxy group could potentially undergo hydrolysis under acidic conditions, although this is generally less common under standard storage conditions.
Caption: Proposed oxidative degradation pathways.
Q3: How can I assess the purity of my this compound sample and check for degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound and detecting any degradation products.[1][9][10][11] While a specific validated method for this exact molecule is not publicly available, a general method can be adapted from protocols for similar compounds like aminopyridines.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol is a general guideline and should be validated for your specific application.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (based on methods for related compounds[10][11]):
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, Acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted to 4.5 with acetic acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (this should be optimized by determining the UV max of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Forced Degradation Study Workflow
To validate that the HPLC method is stability-indicating, a forced degradation study can be performed.[12][13][14]
Caption: Workflow for a forced degradation study.
References
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. sefh.es [sefh.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2-Methoxypyridin-3-yl)methanamine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methoxypyridin-3-yl)methanamine in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a primary amine and a versatile building block. The most common reactions are nucleophilic substitutions at the amino group, such as reductive amination to form secondary amines and acylation to form amides. These reactions are crucial for introducing the (2-methoxypyridin-3-yl)methyl moiety into larger molecules, a common scaffold in medicinal chemistry, particularly for kinase inhibitors.
Q2: How does the methoxypyridine ring affect the reactivity of the amine?
A2: The pyridine ring is electron-withdrawing, which can slightly reduce the nucleophilicity of the primary amine compared to a simple alkylamine. However, the 2-methoxy group is electron-donating by resonance, which can partially offset the electron-withdrawing effect of the ring nitrogen. This electronic balance makes the amine sufficiently nucleophilic for most standard transformations. The pyridine nitrogen can also act as a Lewis base, which may influence the reaction by coordinating to metal catalysts or scavenging acid byproducts.
Q3: What are the typical storage and handling conditions for this compound?
A3: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is often recommended to store it in a freezer at temperatures below -20°C. As with most amines, it is sensitive to air and moisture.
Q4: I am having trouble purifying my product. What are some general tips?
A4: Purification of pyridine-containing compounds can sometimes be challenging due to their basicity, which can cause tailing on silica gel chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent. Alternatively, using a different stationary phase like neutral alumina may be beneficial. If the product is a solid, recrystallization from a suitable solvent system is often a highly effective purification method.
Troubleshooting Guide: Reductive Amination
Reductive amination is a widely used method to form secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone) via an intermediate imine.[1]
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, remove water using a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or by azeotropic distillation with a Dean-Stark trap if the solvent and temperature are appropriate. For sluggish reactions, especially with ketones, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. |
| Inactive Reducing Agent | Ensure the reducing agent is fresh and has been stored properly. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used and are generally stable, but their reactivity can diminish with improper storage.[2] |
| Low Reactivity of the Carbonyl Compound | Sterically hindered or electron-rich carbonyl compounds may react slowly. Consider increasing the reaction temperature or using a more reactive reducing agent. |
| Protonation of the Amine | If the reaction medium is too acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt, preventing imine formation. Maintain a pH between 5 and 7 for optimal results.[2] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Recommendation |
| Over-alkylation (Formation of Tertiary Amine) | This can occur if the newly formed secondary amine reacts with another equivalent of the aldehyde and is subsequently reduced. To minimize this, use a slight excess of the primary amine relative to the aldehyde. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help control this side reaction.[3] |
| Reduction of the Carbonyl Starting Material | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to an alcohol. Use a milder, more selective reducing agent like STAB or NaBH₃CN, which are more reactive towards the protonated imine (iminium ion) than the carbonyl group.[2] |
| Hydrolysis of the Imine Intermediate | If excess water is present, the imine can hydrolyze back to the starting amine and carbonyl. Ensure anhydrous conditions are maintained throughout the reaction. |
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add benzaldehyde (1.05 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine) to yield N-((2-methoxypyridin-3-yl)methyl)benzenemethanamine.
Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Troubleshooting Guide: Acylation Reactions
Acylation of this compound with acyl chlorides or anhydrides is a common method to synthesize the corresponding amides.
Problem 1: Low Yield of Amide Product
| Potential Cause | Troubleshooting Recommendation |
| Inactivation of Amine | The reaction of an amine with an acyl chloride produces one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. Use at least two equivalents of the starting amine (one as the nucleophile, one as the base) or add a non-nucleophilic base like triethylamine or pyridine (at least one equivalent) to scavenge the HCl. |
| Hydrolysis of Acylating Agent | Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere with anhydrous solvents. |
| Low Reactivity | If using a less reactive acylating agent or if the amine is sterically hindered, the reaction may be slow at room temperature. Gentle heating may be required. Monitor the reaction by TLC to avoid decomposition at elevated temperatures. |
Problem 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Recommendation |
| Unreacted Starting Materials | If the reaction has not gone to completion, you may have residual amine or acylating agent. Ensure adequate reaction time and appropriate stoichiometry. Unreacted amine can often be removed with an acidic wash during work-up. |
| Diacylation | While less common for primary amines, diacylation can sometimes occur under harsh conditions. Use a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents). |
| Hydrolyzed Acylating Agent | The presence of the corresponding carboxylic acid from hydrolysis of the acylating agent is a common impurity. This can typically be removed with a basic wash (e.g., with NaHCO₃ solution) during the work-up. |
Experimental Protocol: Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, N-((2-methoxypyridin-3-yl)methyl)acetamide, can be purified by recrystallization or column chromatography if necessary.
Acylation Reaction Workflow
Caption: General workflow for the acylation of this compound.
Application in Drug Discovery: PI3K/mTOR Signaling Pathway
Derivatives of this compound are of significant interest in drug discovery, particularly as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] By synthesizing libraries of compounds based on the this compound scaffold, researchers can explore structure-activity relationships to develop potent and selective PI3K/mTOR inhibitors.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of a potential drug candidate.
References
Technical Support Center: (2-Methoxypyridin-3-yl)methanamine Production
Welcome to the technical support center for the synthesis and scale-up of (2-Methoxypyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent method is the reduction of the nitrile group of 2-Methoxypyridin-3-carbonitrile. This is typically achieved through two main pathways: catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C), or chemical reduction with a hydride reagent such as Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃-THF).[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations are associated with the chosen reduction method:
-
Catalytic Hydrogenation (e.g., Raney Nickel): Raney Nickel is pyrophoric and may ignite if allowed to dry in the air.[2] Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction can also be exothermic, requiring careful temperature control to prevent runaway reactions.[3]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4][5] All equipment must be scrupulously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Q3: How can I minimize the formation of secondary and tertiary amine impurities during the reduction of 2-Methoxypyridin-3-carbonitrile?
A3: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions.[1] To minimize these impurities, consider the following:
-
For Catalytic Hydrogenation: The addition of ammonia (or ammonium hydroxide) to the reaction mixture can suppress the formation of these byproducts.[1]
-
Choice of Reducing Agent: Using a system like Raney Nickel with potassium borohydride (KBH₄) in ethanol has been shown to produce primary amines with high selectivity and only trace amounts of secondary or tertiary amines.[6]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Impure Starting Material: The purity of the starting 2-Methoxypyridin-3-carbonitrile is crucial. Impurities from its synthesis can interfere with the reduction.
-
Catalyst Inactivation: For catalytic hydrogenation, the catalyst (e.g., Raney Nickel) may be deactivated by impurities or improper handling.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Product Loss During Workup: The product, being an amine, can be lost during aqueous workup if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic before extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of secondary amine byproduct | The intermediate imine is reacting with the primary amine product. | Add ammonia or ammonium hydroxide to the reaction when using catalytic hydrogenation.[1] Consider switching to a Raney Ni/KBH₄ system which shows high selectivity for the primary amine.[6] |
| Reaction is sluggish or stalls | Catalyst deactivation (for hydrogenation) or insufficient reducing agent. | For hydrogenation, ensure the catalyst is fresh and handled under appropriate conditions. For hydride reductions, ensure the stoichiometry of the reducing agent is correct and that it has not degraded due to improper storage. |
| Exothermic reaction is difficult to control during scale-up | Poor heat transfer in larger reaction vessels. | Use a jacketed reactor with controlled cooling. Add the reducing agent or substrate solution slowly and at a low temperature (e.g., 0-5 °C) to manage the exotherm.[3] |
| Product is difficult to isolate from the reaction mixture | Emulsion formation during workup or poor extraction efficiency. | Adjust the pH of the aqueous layer to be strongly basic (pH > 12) to ensure the amine is in its freebase form. If emulsions form, adding brine or filtering through a pad of celite can help. |
| Final product has a persistent color | Formation of colored impurities or residual catalyst. | Consider a charcoal treatment of the product solution before final isolation. Filtration through a short plug of silica gel may also remove some colored impurities. |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney Nickel
This protocol is based on general procedures for nitrile reduction.
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel (approx. 0.1 equivalents by weight to the substrate) with anhydrous ethanol three times to remove any residual water.
-
Reaction Setup: To a hydrogenation reactor, add the washed Raney Nickel, 2-Methoxypyridin-3-carbonitrile (1.0 eq), and anhydrous ethanol (or methanol) as the solvent. For suppression of byproducts, add a solution of ammonia in methanol (7N).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical methods (TLC/HPLC).
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry as Raney Nickel is pyrophoric.[2] Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography.
Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on standard LiAlH₄ reduction procedures.[4][5]
-
Reaction Setup: Assemble a dry three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (approx. 1.5-2.0 eq) in a dry ethereal solvent like THF or diethyl ether.
-
Substrate Addition: Dissolve the 2-Methoxypyridin-3-carbonitrile (1.0 eq) in the same dry solvent and add it to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the nitrile solution dropwise to the stirred suspension, controlling the rate of addition to maintain the temperature. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture back down to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the solvent. Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Nitriles
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Key Advantages | Key Challenges |
| Catalytic Hydrogenation | H₂ / Raney Nickel | Ethanol, Methanol | 25-50 °C | Cost-effective, high atom economy | Pyrophoric catalyst, requires pressure equipment, potential for byproduct formation. |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol, Methanol | 25-50 °C | Good for general purpose reductions | Can be expensive, potential for byproduct formation. |
| Hydride Reduction | LiAlH₄ | THF, Diethyl Ether | 0 °C to Reflux | High reactivity, reduces many functional groups | Highly reactive with water, requires strict anhydrous conditions, safety concerns on scale-up.[4][7] |
| Hydride Reduction | BH₃-THF | THF | 25-65 °C | More stable than LiAlH₄, good selectivity | Unpleasant odor of some borane complexes (like BH₃-SMe₂), requires careful handling.[1] |
| Transfer Hydrogenation | Hydrazinium monoformate / Raney Nickel | Methanol | Room Temp | Mild conditions, rapid reaction | Exothermic and effervescent reaction.[8] |
Visualizations
Synthesis Pathway
Caption: Synthesis route from nitrile to amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
identification and removal of impurities in (2-Methoxypyridin-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in (2-Methoxypyridin-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetically produced this compound?
A1: Impurities in this compound can originate from starting materials, intermediates, byproducts of the synthesis, and degradation products. The most common synthetic route to this compound is the reduction of 2-methoxy-3-cyanopyridine. Based on this, the following impurities are often encountered:
-
Unreacted Starting Material: 2-methoxy-3-cyanopyridine.
-
Partially Reduced Intermediate: (2-Methoxypyridin-3-yl)methanimine.
-
Over-reduced Byproduct: 2-Methoxy-3-methylpyridine.
-
Hydrolysis Product: 2-Hydroxypyridine-3-carboxamide (from the nitrile starting material).
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, tetrahydrofuran).
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the identification and quantification of volatile impurities, such as residual solvents and low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR) to determine the purity of the main component without the need for individual impurity reference standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks detected in HPLC, aiding in their identification.
Q3: What are the recommended methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: Fractional vacuum distillation is effective for removing impurities with significantly different boiling points from the desired product.
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate polar impurities from the less polar product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.
-
Acid-Base Extraction: As an amine, this compound can be converted to its water-soluble salt by treatment with an acid. This allows for the removal of non-basic impurities by extraction with an organic solvent. The amine can then be regenerated by basification and extracted into an organic solvent.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic amine with acidic silanol groups on the silica-based column. | Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. |
| Poor Resolution Between Peaks | Inappropriate mobile phase composition or column. | Optimize the mobile phase gradient, change the organic modifier, or try a column with a different stationary phase (e.g., phenyl-hexyl). |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use fresh, high-purity mobile phase solvents. Clean the injector and autosampler. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Column Chromatography | Product is too polar and strongly adheres to the silica gel. | Use a more polar eluent system or switch to a less active stationary phase like alumina. |
| Product Co-distills with Impurity | Boiling points of the product and impurity are too close. | Use a longer distillation column with higher theoretical plates or consider an alternative purification method like chromatography. |
| Oily Product After Recrystallization | Incomplete removal of solvent or presence of an impurity that lowers the melting point. | Wash the crystals with a small amount of cold, fresh solvent and dry thoroughly under vacuum. If the problem persists, a second recrystallization or a different purification method may be necessary. |
Data Presentation
Table 1: Example HPLC Purity Analysis of Crude this compound
| Peak # | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 2.5 | 1.2 | Residual Solvent (from injection) |
| 2 | 5.8 | 3.5 | 2-Methoxy-3-cyanopyridine |
| 3 | 7.2 | 94.5 | This compound |
| 4 | 8.1 | 0.8 | Unknown Impurity |
Table 2: Purity of this compound After Purification by Vacuum Distillation
| Peak # | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 2.5 | 0.1 | Residual Solvent |
| 2 | 5.8 | 0.05 | 2-Methoxy-3-cyanopyridine |
| 3 | 7.2 | 99.8 | This compound |
| 4 | 8.1 | 0.05 | Unknown Impurity |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the identification and subsequent purification of this compound.
Caption: Decision tree for selecting an appropriate purification method.
Validation & Comparative
A Comparative Guide to (2-Methoxypyridin-3-yl)methanamine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of pyridine derivatives centered around the (2-Methoxypyridin-3-yl) scaffold. Due to the limited publicly available data on the specific compound (2-Methoxypyridin-3-yl)methanamine, this comparison focuses on its close structural analogs, providing valuable insights into the structure-activity relationships (SAR) of this chemical series. The data presented is compiled from various studies and is intended to aid researchers in the design and development of novel therapeutics.
Overview of the 2-Methoxypyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of a methoxy group at the 2-position of the pyridine ring can significantly influence the molecule's electronic properties and metabolic stability, making 2-methoxypyridine a privileged core for drug design. This guide will delve into the comparative biological activities of derivatives with functionalization at the 3-position, a key vector for interacting with biological targets.
Comparative Biological Activity
The following sections present a comparative analysis of the biological activities of various (2-Methoxypyridin-3-yl) derivatives in key therapeutic areas.
Anticancer Activity: PI3K/mTOR Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have explored 2-methoxypyridine derivatives as potent inhibitors of this pathway.
A study by Wang et al. (2023) investigated a series of sulfonamide methoxypyridine derivatives as dual PI3Kα/mTOR inhibitors. While the specific methanamine derivative was not tested, a close analog, N-(2-methoxypyridin-3-yl)benzenesulfonamide , served as a core structural component. The study revealed that modifications at the 5-position of the pyridine ring and on the benzenesulfonamide moiety significantly impacted inhibitory activity.
| Compound ID | Modification at 3-position | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Analog 1 | -NHSO₂-Ph | PI3Kα | >1000 | MCF-7 | >10000 |
| Analog 2 | -NHSO₂-(2,4-di-F-Ph) | PI3Kα | 0.22 | HCT-116 | 20 |
| GDC-0941 (Reference) | N/A | PI3Kα | 3 | MCF-7 | 300 |
| Analog 2 | -NHSO₂-(2,4-di-F-Ph) | mTOR | 23 | HCT-116 | 20 |
| GDC-0980 (Reference) | N/A | mTOR | 17 | MCF-7 | 200 |
Data summarized from Wang et al., 2023.
dot
Caption: PI3K/mTOR Signaling Pathway and Inhibition by (2-Methoxypyridin-3-yl) Derivatives.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of 2-methoxypyridine derivatives has also been evaluated. A study by Al-Zahrani et al. (2022) synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives and tested their in vitro cytotoxicity against various cancer cell lines. This provides valuable SAR data for substitutions at the 3-position, moving from a methanamine to a carbonitrile.
| Compound ID | 3-Position Substituent | Cell Line | IC50 (µM) |
| Analog 3 | -CN | HepG2 (Liver) | 2.8 ± 0.2 |
| Analog 4 | -CN | DU145 (Prostate) | 3.5 ± 0.3 |
| Analog 5 | -CN | MBA-MB-231 (Breast) | 4.1 ± 0.4 |
| Doxorubicin (Reference) | N/A | HepG2 (Liver) | 0.8 ± 0.1 |
Data summarized from Al-Zahrani et al., 2022.[3]
dot
Caption: Experimental Workflow for Determining Cytotoxicity using the MTT Assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay plates (384-well, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the assay plate.
-
Add 2 µL of a mixture containing the kinase and its substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
References
Comparative Analysis of the Biological Activity of (2-Methoxypyridin-3-yl)methanamine Analogs as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of sulfonamide (2-Methoxypyridin-3-yl)methanamine analogs. These compounds have been investigated for their potential as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway often dysregulated in cancer.[1] The data presented herein is derived from studies on 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide derivatives, which serve as a core scaffold for the analogs discussed.[2]
Data Presentation: In Vitro Biological Activity
The following table summarizes the in vitro inhibitory activity of selected this compound analogs against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Compound ID | Modification on the Benzenesulfonamide Moiety | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | Quinoline | 0.22 | 23 | 130 | 20 |
| HS-173 | Imidazo[1,2-a]pyridine (Reference) | ~0.8 | - | - | - |
| Omipalisib | Thieno[3,2-d]pyrimidine (Reference) | - | - | - | - |
Data for compound 22c and reference compounds are sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and are intended to be a guide for researchers.
Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Platform (Promega)
-
Recombinant PI3Kα and mTOR enzymes
-
Substrate (e.g., phosphatidylinositol for PI3K)
-
ATP
-
Test compounds (analogs of this compound)
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase enzyme, substrate, ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to convert the produced ADP back to ATP and to generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity in the presence of an inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MCF-7 and HCT-116 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[6]
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.[7]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
-
Data Analysis:
-
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway, which is targeted by the this compound analogs discussed in this guide. The pathway is crucial for regulating cell growth, proliferation, and survival.[1]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
The diagram below outlines the general workflow for the synthesis and biological evaluation of novel this compound analogs as kinase inhibitors.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to the Validation of Analytical Methods for (2-Methoxypyridin-3-yl)methanamine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides a comparative overview of two principal analytical techniques for the quantitative determination of (2-Methoxypyridin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not widely published, this guide presents plausible, well-established methodologies based on the analysis of structurally similar aminopyridine derivatives.[1][2][3] The performance of these methods is compared, and detailed experimental protocols are provided to support researchers in developing and validating analytical procedures for this compound and its analogues.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of these two methods.
| Validation Parameter | HPLC-UV | GC-MS with Derivatization |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Sample Throughput | High | Moderate |
| Selectivity | Good | Excellent |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies for the two proposed analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is well-suited for the routine quality control of this compound in bulk drug substances and intermediate products due to its robustness and high throughput.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 bonded phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 7.0) and acetonitrile (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
Column Temperature: 30 °C.
3. Validation Parameters:
-
Specificity: Assessed by analyzing blank samples, placebo, and stressed samples to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 10-150 µg/mL).
-
Accuracy: Evaluated by the recovery of spiked samples at three different concentration levels.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound, particularly in complex matrices or for impurity profiling. A derivatization step is necessary to improve the volatility and thermal stability of the analyte.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
-
3. Validation Parameters:
-
Specificity: Confirmed by the absence of interfering peaks in blank samples and by comparing the mass spectrum of the analyte in the sample to that of a reference standard.
-
Linearity: Established over a suitable concentration range after derivatization.
-
Accuracy and Precision: Determined using spiked, derivatized samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship between its key parameters.
Caption: General workflow for analytical method validation.
Caption: Key parameters of analytical method validation.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to (2-Methoxypyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of (2-Methoxypyridin-3-yl)methanamine. Due to the limited availability of experimental data for the target compound, this guide utilizes (pyridin-3-yl)methanamine as a primary structural analogue for comparison. The methodologies and expected spectral characteristics detailed herein serve as a robust framework for the analysis of this and similar molecules.
Comparative Spectroscopic Data
The structural confirmation of a novel or synthesized compound relies on the comprehensive analysis of various spectroscopic data. By comparing the spectra of an unknown compound with those of a known, structurally related molecule, researchers can confidently elucidate its chemical structure.
¹H NMR Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are indicative of the electronic environment and proximity of neighboring protons.
| Assignment | This compound | (pyridin-3-yl)methanamine |
| Solvent | Data Not Available | CDCl₃ |
| H-2 (Pyridine) | Predicted: ~8.1-8.3 ppm (d) | 8.52 ppm (s) |
| H-4 (Pyridine) | Predicted: ~7.0-7.2 ppm (dd) | 7.66 ppm (d) |
| H-5 (Pyridine) | Predicted: ~6.8-7.0 ppm (dd) | 7.26 ppm (dd) |
| H-6 (Pyridine) | Predicted: ~7.9-8.1 ppm (d) | 8.52 ppm (d) |
| -CH₂- (Methylene) | Predicted: ~3.9-4.1 ppm (s) | 3.89 ppm (s) |
| -NH₂ (Amine) | Predicted: ~1.5-2.5 ppm (br s) | 1.54 ppm (s) |
| -OCH₃ (Methoxy) | Predicted: ~3.9-4.0 ppm (s) | Not Applicable |
Note: Predicted values for this compound are based on general principles of NMR spectroscopy and analysis of similar structures. Experimental verification is required.
¹³C NMR Data Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
| Assignment | This compound | (pyridin-3-yl)methanamine |
| Solvent | Data Not Available | Data Not Available (Typical ranges shown) |
| C-2 (Pyridine) | Predicted: ~158-162 ppm | ~148-152 ppm |
| C-3 (Pyridine) | Predicted: ~120-125 ppm | ~138-142 ppm |
| C-4 (Pyridine) | Predicted: ~120-125 ppm | ~122-126 ppm |
| C-5 (Pyridine) | Predicted: ~115-120 ppm | ~134-138 ppm |
| C-6 (Pyridine) | Predicted: ~145-150 ppm | ~148-152 ppm |
| -CH₂- (Methylene) | Predicted: ~40-45 ppm | ~43-47 ppm |
| -OCH₃ (Methoxy) | Predicted: ~53-57 ppm | Not Applicable |
Note: Predicted values for this compound and typical ranges for (pyridin-3-yl)methanamine are provided for guidance. Experimental data is necessary for definitive assignment.
IR Spectroscopy Data Comparison
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. This technique is particularly useful for identifying functional groups.
| Functional Group | Vibrational Mode | This compound (Expected Range) | (pyridin-3-yl)methanamine (Typical Range) |
| N-H (Amine) | Stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | 3300-3500 cm⁻¹ |
| C-H (Aromatic) | Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C-H (Aliphatic) | Stretch | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| C=N, C=C (Pyridine Ring) | Stretch | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹ |
| C-O (Methoxy) | Stretch | 1000-1300 cm⁻¹ (asymmetric and symmetric) | Not Applicable |
| C-N (Amine) | Stretch | 1020-1250 cm⁻¹ | 1020-1250 cm⁻¹ |
| N-H (Amine) | Bend | 1590-1650 cm⁻¹ | 1590-1650 cm⁻¹ |
Mass Spectrometry Data Comparison
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
| Parameter | This compound | (pyridin-3-yl)methanamine |
| Molecular Formula | C₇H₁₀N₂O | C₆H₈N₂ |
| Molecular Weight | 138.17 g/mol | 108.14 g/mol |
| (M+H)⁺ | Predicted: 139.0866 | 109.0815 |
| Key Fragments | Predicted: Loss of -CH₂NH₂, -OCH₃, pyridine ring fragments | Loss of -CH₂NH₂, pyridine ring fragments |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
Cap the NMR tube and wipe the exterior clean.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Acquire the spectrum using standard pulse sequences for ¹H and ¹³C NMR.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Data Acquisition :
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge ratio.
-
Detect the ions to generate the mass spectrum.
-
Visualization of Analytical Workflow
The logical flow for the spectroscopic confirmation of a chemical structure is a systematic process of data acquisition and interpretation.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Guide to the Purity Assessment of (2-Methoxypyridin-3-yl)methanamine by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (2-Methoxypyridin-3-yl)methanamine. Supporting experimental data and detailed methodologies are presented to assist in the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[1] It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like this compound. The primary alternative methods for purity assessment of aromatic amines include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance attributes of HPLC compared to alternative methods for the purity analysis of this compound.
| Parameter | HPLC | LC-MS/MS | GC-MS | NMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection | Nuclear spin resonance in a magnetic field |
| Primary Use | Purity determination, quantification of impurities | Impurity identification and quantification | Analysis of volatile impurities | Structural elucidation, purity confirmation |
| Sensitivity | High | Very High | High (with derivatization) | Moderate |
| Specificity | High | Very High | High | Moderate |
| Sample Throughput | High | Medium | Medium | Low |
| Destructive | Yes | Yes | Yes | No |
| Typical Run Time | 10-30 min | 10-40 min | 20-60 min | 5-15 min |
| Quantitation | Excellent | Good | Good (with internal standard) | Good (with internal standard) |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to ensure the separation of both polar and non-polar impurities.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 270 nm).
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.5-1.0 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Alternative Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile impurities. For non-volatile compounds like aromatic amines, derivatization may be necessary to increase their volatility.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a non-destructive technique that provides detailed structural information and can be used for quantitative purity assessment by integrating the signals of the main compound against those of a certified internal standard.[4]
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Comparison of HPLC with alternative analytical methods.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of PF-04691502, a (2-Methoxypyridin-3-yl)methanamine Derivative
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PI3K/mTOR Dual Inhibitor PF-04691502
The (2-Methoxypyridin-3-yl)methanamine scaffold has emerged as a promising pharmacophore in the development of targeted cancer therapies. This guide provides a detailed comparison of the in vitro and in vivo efficacy of a prominent compound from this class, PF-04691502, an ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The data presented herein, supported by comprehensive experimental protocols, is intended to inform researchers and drug development professionals on the preclinical profile of this potent anti-cancer agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro and in vivo efficacy of PF-04691502.
Table 1: In Vitro Efficacy of PF-04691502
| Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Activity | |||
| PI3Kα (human) | Kᵢ | 1.8 nM | [3] |
| PI3Kβ (human) | Kᵢ | 2.1 nM | [3] |
| PI3Kδ (human) | Kᵢ | 1.6 nM | [3] |
| PI3Kγ (human) | Kᵢ | 1.9 nM | [3] |
| mTOR (human) | Kᵢ | 16 nM | [3] |
| Cellular Activity | |||
| U87MG (Glioblastoma, PTEN null) | IC₅₀ (Cell Proliferation) | 179 - 313 nM | [1][3][4] |
| SKOV3 (Ovarian, PIK3CA mutant) | IC₅₀ (Cell Proliferation) | 188 nM | [3] |
| BT20 (Breast, PTEN deleted) | IC₅₀ (Cell Proliferation) | 313 nM | [3] |
| U87MG | IC₅₀ (p-AKT S473) | 3.8 - 20 nM | [4] |
| U87MG | IC₅₀ (p-AKT T308) | 7.5 - 47 nM | [4] |
| Nutrient Stimulated mTORC1 | IC₅₀ | 32 nM | [1][3] |
| UM-SCC1 (HNSCC, wtTP53) | IC₅₀ (Cell Density) | ~1.9 µM | [5] |
| UM-SCC46 (HNSCC, mtTP53) | IC₅₀ (Cell Density) | ~0.6 µM | [5] |
Table 2: In Vivo Efficacy of PF-04691502 in a U87MG Glioblastoma Xenograft Model
| Dose (Oral, Once Daily) | Efficacy Endpoint | Result | Reference |
| 10 mg/kg | Tumor Growth Inhibition (at 7 days) | 72% | [1] |
| 0.5, 1, 5, 10 mg/kg | Pharmacodynamics | Significant reduction of p-AKT(S473) at 1 hour post-dosing with 10 mg/kg, with persistent inhibition for 8 hours. | [3] |
| Preclinical Cancer Models | Target Plasma Concentration for ≥75% Tumor Growth Inhibition | 16.2 ng/mL | [4][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/mTOR signaling pathway targeted by PF-04691502 and a general workflow for its preclinical evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. PI3K and mTOR Kinase Assays
-
Objective: To determine the inhibitory constant (Kᵢ) of PF-04691502 against PI3K isoforms and mTOR.
-
Methodology: The kinase activity is typically measured using a radiometric assay (e.g., with ³³P-ATP) or a fluorescence-based assay. Briefly, recombinant human PI3K isoforms (α, β, δ, γ) or mTOR kinase are incubated with the substrate (e.g., phosphatidylinositol) and ATP in the presence of varying concentrations of PF-04691502. The amount of phosphorylated product is then quantified to determine the level of inhibition. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
2. Cell Viability (MTT) Assay
-
Objective: To assess the anti-proliferative activity of PF-04691502 on cancer cell lines and determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., U87MG, SKOV3, BT20) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of PF-04691502. A vehicle control (DMSO) is also included. The plates are incubated for an additional 72 hours.
-
MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC₅₀ values are determined by plotting the percentage of viability against the log concentration of PF-04691502 and fitting the data to a sigmoidal dose-response curve.[7][8][9][10][11]
-
3. Western Blot Analysis for Phosphorylated Proteins (p-AKT, p-S6K)
-
Objective: To confirm the inhibition of the PI3K/mTOR pathway in cells by measuring the phosphorylation status of downstream effectors.
-
Protocol:
-
Cell Treatment and Lysis: Cells are treated with various concentrations of PF-04691502 for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.[12]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated AKT (Ser473 and Thr308) or phosphorylated S6K (Thr389) overnight at 4°C.[12][13]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels or a loading control (e.g., GAPDH).
-
In Vivo Xenograft Model
1. U87MG Glioblastoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of PF-04691502 in a living organism.
-
Protocol:
-
Cell Implantation: U87MG human glioblastoma cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[14]
-
Drug Administration: PF-04691502 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at specified doses (e.g., 5, 7.5, and 10 mg/kg).[5] The control group receives the vehicle alone.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[15] Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are prepared for Western blot analysis to assess the in-vivo inhibition of p-AKT and other pathway markers.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PI3K-mTOR inhibitor PF-04691502 anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mouse glioblastoma xenograft model [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
cross-reactivity studies of (2-Methoxypyridin-3-yl)methanamine derivatives
An Objective Comparison of Cross-Reactivity Profiles for (2-Methoxypyridin-3-yl)methanamine Derivatives
Introduction
In the landscape of modern drug discovery, the selectivity of a therapeutic candidate is as crucial as its potency. This compound derivatives represent a promising scaffold for the development of novel therapeutics targeting a range of biological entities. However, their interaction with unintended, off-target molecules can lead to adverse effects, underscoring the importance of comprehensive cross-reactivity studies. Cross-reactivity occurs when a compound binds to molecules other than its intended therapeutic target, often due to structural similarities in the binding sites of different proteins.[1][2]
This guide provides a framework for evaluating the cross-reactivity of this compound derivatives. While specific experimental data for this class of compounds is not extensively available in published literature, this document presents a standardized approach for comparison, utilizing hypothetical data to illustrate the application of key experimental protocols. The methodologies and data presentation formats outlined herein are designed to offer a robust and objective assessment of compound selectivity for researchers and drug development professionals.
Comparative Analysis of Off-Target Interactions
Effective evaluation of cross-reactivity relies on quantitative comparison of a compound's binding affinity or inhibitory activity against its intended target versus a panel of relevant off-targets. The following tables present hypothetical data for a series of this compound derivatives to demonstrate a clear and structured format for such comparisons.
Table 1: Off-Target Binding Affinity Profile (Hypothetical Data)
This table compares the binding affinity (Ki) of hypothetical derivatives against their primary target and two common off-target receptors. The Selectivity Index, calculated as the ratio of off-target Ki to target Ki, provides a quantitative measure of specificity. A higher index indicates greater selectivity.
| Derivative | Primary Target Ki (nM) | Off-Target Receptor A Ki (nM) | Off-Target Receptor B Ki (nM) | Selectivity Index (vs. A) | Selectivity Index (vs. B) |
| Compound X-01 | 15 | 1,500 | 4,500 | 100 | 300 |
| Compound X-02 | 25 | 5,000 | 2,500 | 200 | 100 |
| Compound X-03 | 8 | 950 | > 10,000 | 119 | > 1,250 |
| Compound X-04 | 50 | 1,200 | 3,000 | 24 | 60 |
Table 2: Off-Target Enzyme Inhibition Profile (Hypothetical Data)
This table illustrates the inhibitory potency (IC50) of hypothetical derivatives against a target enzyme and two off-target enzymes. Lower IC50 values indicate higher potency. The comparison highlights potential for off-target enzyme inhibition.
| Derivative | Target Enzyme IC50 (µM) | Off-Target Enzyme X IC50 (µM) | Off-Target Enzyme Y IC50 (µM) |
| Compound Y-01 | 0.05 | 12.5 | > 50 |
| Compound Y-02 | 0.12 | 8.3 | 25.6 |
| Compound Y-03 | 0.08 | > 50 | 41.2 |
| Compound Y-04 | 0.25 | 5.1 | 15.8 |
Experimental Protocols
The generation of reliable cross-reactivity data is contingent on the use of standardized and well-defined experimental protocols. The following sections detail common methodologies for assessing the selectivity of small molecule compounds.
Protocol 1: In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes expressing the target and off-target receptors from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, add the prepared membranes, a known concentration of a specific radioligand (e.g., ³H-labeled), and varying concentrations of the test derivative.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test derivative. Calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Enzyme Inhibition Assay
This protocol assesses the ability of a compound to inhibit the activity of a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test derivative at various concentrations.
-
Reaction Initiation: In a microplate, combine the enzyme and the test derivative and incubate for a short period. Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Plot the enzyme activity against the concentration of the test derivative to determine the IC50 value, representing the concentration at which 50% of enzyme activity is inhibited.
Protocol 3: In Silico Off-Target Prediction
Computational methods can predict potential cross-reactivity by comparing the structure of the test compound against a database of known protein binding sites.[3]
-
Compound Modeling: Generate a 3D model of the this compound derivative.
-
Database Screening: Use similarity analysis software to compare the compound's structure and pharmacophore features against a library of known drug targets and off-targets.[4]
-
Docking Simulation: Perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the compound to potential off-targets identified in the screening step.[5]
-
Analysis: Analyze the docking scores and predicted interactions to prioritize potential off-targets for experimental validation.
Visualizing Cross-Reactivity Assessment
Diagrams are essential for illustrating complex workflows and concepts in drug development. The following visualizations, created using the DOT language, outline the process of cross-reactivity testing and the underlying principles.
Caption: Experimental workflow for assessing the cross-reactivity of drug candidates.
Caption: Conceptual diagram of on-target binding versus off-target cross-reactivity.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2-Methoxypyridin-3-yl)methanamine and its Alternatives in the Synthesis of PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made the development of PI3K/mTOR inhibitors a highly competitive area of research. A key building block that has emerged in the synthesis of these inhibitors is (2-Methoxypyridin-3-yl)methanamine . This guide provides a comprehensive comparison of the application of this versatile scaffold with alternative heterocyclic systems in the development of PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.
The Prominence of the (2-Methoxypyridin-3-yl) Scaffold
The (2-Methoxypyridin-3-yl) moiety has proven to be a valuable pharmacophore in the design of PI3K inhibitors. Notably, the "2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide" fragment has been identified as a potent PI3Kα inhibitor.[1][2] The methoxy group can influence the molecule's conformation and metabolic stability, while the pyridine nitrogen offers a key interaction point within the kinase hinge region. The 2,3-disubstitution pattern on the pyridine ring allows for the precise spatial orientation of substituents to optimize binding affinity and selectivity.
Comparative Analysis of Core Scaffolds
While the this compound core has demonstrated significant promise, medicinal chemists frequently explore alternative heterocyclic scaffolds to modulate potency, selectivity, and pharmacokinetic properties. This section compares the performance of PI3K/mTOR inhibitors based on the (2-Methoxypyridin-3-yl) core with those based on quinoline and imidazo[1,2-a]pyridine scaffolds.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative compounds against PI3Kα, mTOR, and cancer cell lines.
Table 1: Comparison of PI3Kα and mTOR Inhibitory Activity
| Compound ID | Core Scaffold | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| 22c | 2-Methoxypyridine | 0.22 | 23 | [2] |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | 3 | 17 | [3] |
| Compound 35 | Imidazo[1,2-a]pyridine | 150 | - | [3] |
| Quinazoline-based 2a | Quinazoline | >1000 (sub-µM for PI3Kα) | >1000 | [4] |
Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Core Scaffold | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | Reference |
| 22c | 2-Methoxypyridine | 130 | 20 | [2] |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | 260 | 330 | [3] |
| Compound 35 | Imidazo[1,2-a]pyridine | 9400 (MCF-7) | - | [3] |
From the data, compound 22c , which incorporates the 2-methoxypyridine scaffold, demonstrates exceptional dual inhibitory potency against both PI3Kα and mTOR, translating to potent anti-proliferative activity in cancer cell lines.[2] While other scaffolds like imidazo[1,2-a]pyridine also yield potent PI3Kα inhibitors, the specific substitution pattern in compound 22c appears highly optimized.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these inhibitors. Below are representative experimental protocols for the synthesis of a key intermediate and for the biological evaluation of the final compounds.
Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
This intermediate is a crucial building block for many of the potent 2-methoxypyridine-based PI3K inhibitors.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Water
-
Hexane
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Filter the precipitate, wash with hexane, and dry to yield the product.
PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)
This in vitro assay quantifies the enzymatic activity of PI3Kα and the inhibitory effect of test compounds.[5][6]
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates a lipid substrate (PIP2) using ATP. The amount of ADP is detected via a luminescent signal.[6]
Materials:
-
Purified recombinant PI3Kα (p110α/p85α) enzyme
-
PI(4,5)P2 lipid substrate
-
ATP
-
PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound solution or DMSO vehicle.
-
Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the anti-proliferative effect of the compounds on cancer cell lines.[7][8]
Materials:
-
MCF-7 or HCT-116 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Remove the medium and add 100 µL of MTT solution (0.2 mg/mL) to each well.
-
Incubate for 3 hours.
-
Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures are essential for clarity.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (2-Methoxypyridin-3-yl)-based inhibitors.
Caption: A generalized experimental workflow for the Suzuki coupling reaction used in the synthesis of PI3K inhibitors.
Conclusion
This compound serves as a highly effective and versatile building block in the design of potent dual PI3K/mTOR inhibitors. The comparative data presented in this guide highlights its advantages in achieving low nanomolar potency against both the target kinases and cancer cell lines. While alternative scaffolds such as quinolines and imidazo[1,2-a]pyridines also offer viable routes to potent inhibitors, the specific substitution pattern and electronic properties of the 2-methoxypyridine core, as exemplified in compound 22c , provide a strong foundation for further optimization in the development of next-generation cancer therapeutics. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers in this competitive field.
References
- 1. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.es [promega.es]
- 7. 2.4. Cell Viability Assay [bio-protocol.org]
- 8. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Methoxypyridin-3-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of (2-Methoxypyridin-3-yl)methanamine, a pyridine derivative. Due to its chemical nature, this compound must be treated as hazardous waste, requiring specific protocols to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be considered an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE) and Hazard Summary
A summary of essential personal protective equipment and the hazards associated with this compound is provided in the table below.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), lab coat.[3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses with side-shields or chemical splash goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or a certified chemical fume hood.[3] |
| Ingestion | Harmful if swallowed.[2] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations. Never pour this chemical down the drain.[4] All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[3]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a designated, sealable, and airtight hazardous waste container.[5]
-
Incompatible Materials: Do not mix this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and acids.[3]
-
Container Material: Use a compatible container for storage. While glass is generally suitable, if a plastic container is used, ensure it is chemically resistant to pyridine derivatives. High-density polyethylene (HDPE) is not recommended for continuous use with pyridine.[6][7]
Labeling
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Hazard Warnings: The label should also include prominent hazard warnings, such as "Hazardous Waste," "Irritant," and "Flammable" (as pyridine derivatives can be flammable).[3]
Storage
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
Ventilation: The storage area must be well-ventilated.[3]
-
Ignition Sources: Keep the waste container away from sources of heat, sparks, or open flames.[5]
Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and final disposal.[8]
-
Incineration: The common practice for the disposal of waste pyridine and its derivatives is through high-temperature incineration.[9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3]
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department.[3]
-
Cleanup: Once the spill is absorbed, collect the material into a designated hazardous waste container and dispose of it following the procedures outlined above.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. keyorganics.net [keyorganics.net]
- 3. benchchem.com [benchchem.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. professionalplastics.com [professionalplastics.com]
- 7. astisensor.com [astisensor.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Logistical Information for Handling (2-Methoxypyridin-3-yl)methanamine
This guide provides critical safety protocols and logistical plans for the handling and disposal of (2-Methoxypyridin-3-yl)methanamine, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Some sources also indicate that it may be harmful if swallowed, in contact with skin, or inhaled. One safety data sheet classifies the substance as a flammable liquid and vapor.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The recommended PPE for handling this compound is summarized below.
Quantitative Data for PPE Selection
| PPE Component | Specification |
| Hand Protection | Suitable protective gloves or gauntlets compliant with EU Directive 89/686/EEC and the standard EN374. Always inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws. |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 in the EU or NIOSH in the US). A full-face visor or face shield should be used if handling large amounts or when there is a splash potential. |
| Skin and Body Protection | Protective clothing to prevent skin contact. Flame-retardant antistatic protective clothing may be appropriate if the substance is flammable. |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, a type OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risk.
1. Preparation and Engineering Controls:
- Ensure a hand-wash station and an eyewash fountain are readily accessible near the work area.
- Work exclusively in a well-ventilated area or a certified chemical fume hood.
- Keep the container tightly closed when not in use.
- Store in a cool, dry, and well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.
2. Donning PPE:
- Follow the workflow illustrated in the diagram below for selecting and putting on the appropriate PPE.
3. Handling the Chemical:
- Avoid all direct contact with the skin, eyes, and clothing.
- Do not breathe dust, fumes, gas, mist, vapors, or spray.
- Do not eat, drink, or smoke in the handling area.
- Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.
4. In Case of Exposure:
- Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.
- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
- Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect waste material in a suitable, labeled, and tightly closed container.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Spill Cleanup:
- In case of a spill, prevent further leakage if it is safe to do so.
- Absorb the spill with an inert material such as sand, vermiculite, or commercial absorbent pads.
- Collect the absorbed material and place it into a suitable container for disposal.
3. Final Disposal:
- Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.
- Consult local, regional, and national regulations for hazardous waste disposal to ensure full compliance.
- Do not allow the product to enter drains, other waterways, or the soil.
Visual Workflow for PPE Selection
Caption: PPE selection and usage workflow for handling hazardous chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
